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  • Product: 4-Nitrobiphenyl-2-carboxylic acid
  • CAS: 62199-60-4

Core Science & Biosynthesis

Foundational

solubility of 4-Nitrobiphenyl-2-carboxylic acid in organic solvents

An In-Depth Technical Guide to Determining the Solubility of 4-Nitrobiphenyl-2-carboxylic Acid in Organic Solvents This guide provides a comprehensive framework for researchers, chemists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Determining the Solubility of 4-Nitrobiphenyl-2-carboxylic Acid in Organic Solvents

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to accurately determine the solubility of 4-Nitrobiphenyl-2-carboxylic acid. Moving beyond a simple recitation of data, this document elucidates the theoretical underpinnings, critical safety protocols, and a robust, self-validating experimental workflow for generating reliable solubility data.

Introduction: The Critical Role of Solubility

4-Nitrobiphenyl-2-carboxylic acid is a complex organic molecule featuring a biphenyl backbone, a polar carboxylic acid group, and an electron-withdrawing nitro group. Such compounds are often key intermediates in the synthesis of pharmaceuticals and novel materials. The solubility of this active pharmaceutical ingredient (API) or intermediate is a cornerstone of its developability, influencing everything from reaction kinetics and purification strategies to bioavailability and formulation design. Understanding its behavior in various organic solvents is not merely an academic exercise; it is a fundamental prerequisite for successful process development and application. This guide provides the strategic and tactical knowledge to generate this critical dataset.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a compound is dictated by its molecular structure and its interaction with the solvent.[1] The principle of "like dissolves like" serves as our primary guide.[1] Let's dissect the structure of 4-Nitrobiphenyl-2-carboxylic acid to anticipate its behavior.

  • Biphenyl Core : The two connected phenyl rings form a large, nonpolar, and rigid backbone. This feature promotes solubility in nonpolar aromatic solvents (e.g., Toluene) and other solvents with significant nonpolar character.

  • Carboxylic Acid Group (-COOH) : This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor.[2] This group enhances solubility in polar protic solvents like alcohols (e.g., Methanol, Ethanol) and polar aprotic solvents (e.g., DMSO, Acetone). In basic solutions, it can deprotonate to form a highly polar carboxylate salt, dramatically increasing aqueous solubility.[3][4]

  • Nitro Group (-NO2) : This is a strongly polar, electron-withdrawing group. It contributes to the overall polarity of the molecule and can participate in dipole-dipole interactions, potentially enhancing solubility in moderately polar solvents.

Based on this analysis, we can predict that 4-Nitrobiphenyl-2-carboxylic acid will exhibit poor solubility in water and nonpolar aliphatic solvents (e.g., Hexane) but will have significant solubility in polar organic solvents. The interplay between the large nonpolar core and the polar functional groups makes experimental determination essential.

Caption: Predicted solubility based on molecular features.

Mandatory Safety and Handling Protocols

Given the chemical nature of the compound and data on related structures like 4-Nitrobiphenyl, stringent safety measures are non-negotiable. 4-Nitrobiphenyl is a combustible solid and a suspected carcinogen that can cause skin and eye irritation.[5][6]

  • Engineering Controls : All handling of solid and dissolved 4-Nitrobiphenyl-2-carboxylic acid must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[6] An eyewash station and safety shower must be immediately accessible.[6]

  • Personal Protective Equipment (PPE) :

    • Gloves : Wear chemically resistant gloves (e.g., nitrile) at all times. Inspect gloves before use and use proper removal technique.[7]

    • Eye Protection : Chemical safety goggles or a face shield are mandatory.

    • Lab Coat : A flame-resistant lab coat must be worn, fully buttoned, with closed-toe shoes and long pants.[6]

  • Handling : Avoid creating dust when handling the solid material.[6] The compound is incompatible with strong bases and oxidizing agents.[5]

  • Waste Disposal : All solid and liquid waste must be collected in clearly labeled hazardous waste containers for disposal according to institutional and local regulations. Do not discharge to drains.[7]

Experimental Workflow: Quantitative Solubility Determination

The gold-standard for determining the equilibrium solubility of a compound is the Shake-Flask Method . This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility limit at a given temperature.

A 1. Preparation Add excess solid to solvent in vial B 2. Equilibration Incubate at constant temperature with agitation (e.g., 24-48h) A->B C 3. Phase Separation Allow solid to settle. Filter or centrifuge supernatant. B->C D 4. Sample Preparation Dilute a precise aliquot of the saturated supernatant C->D E 5. Quantification Analyze diluted sample via validated HPLC-UV method D->E F 6. Calculation Solubility (mg/mL) = [Analyte] x Dilution Factor E->F

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Materials and Apparatus
  • 4-Nitrobiphenyl-2-carboxylic acid (solid, >98% purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (4-decimal places)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Syringes and 0.22 µm PTFE syringe filters

  • Calibrated pipettes

  • Volumetric flasks

  • HPLC system with UV detector

Step-by-Step Experimental Protocol
  • Preparation : To a series of glass vials, add a pre-weighed amount of the selected solvent (e.g., 2 mL). Add an excess of solid 4-Nitrobiphenyl-2-carboxylic acid to each vial. "Excess" is critical; enough solid must be added to ensure that undissolved solid remains at equilibrium, guaranteeing saturation. A starting point is to add ~10-20 mg of solid.

  • Equilibration : Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). The system must be allowed to reach equilibrium. For compounds of this type, an equilibration time of 24 to 48 hours is recommended. Visual inspection should confirm the presence of undissolved solid throughout this period.

  • Phase Separation : After equilibration, remove the vials and let them stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle. To obtain a particle-free supernatant for analysis, two options are effective:

    • Filtration : Carefully draw the supernatant into a syringe and pass it through a 0.22 µm chemical-resistant (PTFE) syringe filter into a clean vial. This is the preferred method.

    • Centrifugation : Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

  • Sample Preparation : Immediately after phase separation, perform a precise dilution of the saturated supernatant. This is crucial as the saturated solution will likely be too concentrated for direct analysis. For example, accurately pipette 100 µL of the supernatant into a 10 mL volumetric flask and dilute to volume with the mobile phase to be used for analysis (a 1:100 dilution).

  • Quantification : Analyze the diluted samples using a validated analytical method, as described in Section 5.0.

Analytical Quantification by HPLC-UV

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is ideal for quantifying the concentration of 4-Nitrobiphenyl-2-carboxylic acid due to its aromatic structure, which provides strong UV absorbance.

HPLC Method Protocol
  • Column : C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase : Isocratic mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v). The organic content should be adjusted to achieve a retention time of 3-7 minutes.

  • Flow Rate : 1.0 mL/min

  • Injection Volume : 10 µL

  • Detection Wavelength : Scan for λmax using a standard solution; a wavelength around 254 nm or 280 nm is a logical starting point.

  • Column Temperature : 30 °C

Calibration
  • Stock Solution : Prepare a 1 mg/mL stock solution of 4-Nitrobiphenyl-2-carboxylic acid in a fully solubilizing solvent like Dimethyl Sulfoxide (DMSO) or Acetonitrile.

  • Calibration Standards : Create a series of at least five calibration standards by serial dilution of the stock solution into the mobile phase. The concentration range should bracket the expected concentration of the diluted experimental samples.

  • Calibration Curve : Inject each standard in triplicate and plot the mean peak area against the known concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which must be >0.995 for the assay to be considered valid.

Data Presentation and Interpretation

Solubility data should be compiled into a clear, concise table. The experiment should be run in triplicate (n=3) for each solvent to assess reproducibility.

Table 1: Hypothetical Solubility of 4-Nitrobiphenyl-2-carboxylic Acid at 25 °C

SolventPolarity IndexSolubility (mg/mL) (Mean ± SD, n=3)Classification
Hexane0.1< 0.1Practically Insoluble
Toluene2.41.5 ± 0.2Sparingly Soluble
Dichloromethane3.15.8 ± 0.4Soluble
Acetone5.125.3 ± 1.1Freely Soluble
Ethanol5.215.1 ± 0.9Soluble
Methanol6.618.9 ± 1.3Soluble
Dimethyl Sulfoxide (DMSO)7.2> 50Very Soluble

Note: Data are hypothetical for illustrative purposes.

This data allows researchers to make informed decisions for subsequent experiments. For instance, a mixture of Toluene and Ethanol might be an excellent choice for recrystallization, while DMSO would be suitable for preparing concentrated stock solutions for biological screening.

Conclusion

Determining the solubility of 4-Nitrobiphenyl-2-carboxylic acid is a systematic process that combines theoretical prediction with rigorous, safe, and precise experimentation. By following the detailed shake-flask protocol and employing a validated HPLC-UV method for quantification, researchers can generate the high-quality, reliable data essential for advancing chemical synthesis, process development, and pharmaceutical formulation. This guide provides the self-validating framework necessary to achieve that goal with scientific integrity.

References

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds.
  • New Jersey Department of Health. (n.d.). Hazard Summary: 4-NITROBIPHENYL.
  • U.S. Environmental Protection Agency. (n.d.). 4-Nitrobiphenyl.
  • Fisher Scientific. (n.d.).
  • Fischer, J., et al. (2015). Voltammetric Determination of 2-Nitrobiphenyl and 4-Nitrobiphenyl Using a Mercury Meniscus Modified Silver Solid Amalgam Electrode. International Journal of Electrochemical Science.
  • Ho, S. S. H., et al. (2018). Quantification of nitrated-polycyclic aromatic hydrocarbons in atmospheric aerosol samples with in-injection port thermal desorption-gas chromatography/negative ion chemical ionization-mass spectrometry.
  • Unknown. (n.d.).
  • Central Drug House (P) Ltd. (n.d.).
  • Rutgers University. (n.d.). Hazardous Material Use and Management: 4-Nitrobiphenyl.
  • LibreTexts Chemistry. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids.
  • O'Donnell, F. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Unknown. (n.d.).

Sources

Exploratory

Physicochemical Profiling of 4-Nitrobiphenyl-2-carboxylic Acid

This guide provides an in-depth technical analysis of the acidity and physicochemical properties of 4-Nitrobiphenyl-2-carboxylic acid, structured for researchers in medicinal chemistry and materials science. Acidity, Str...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the acidity and physicochemical properties of 4-Nitrobiphenyl-2-carboxylic acid, structured for researchers in medicinal chemistry and materials science.

Acidity, Structural Determinants, and Experimental Protocols

Executive Summary

4-Nitrobiphenyl-2-carboxylic acid (CAS: 6272-49-7) is a critical intermediate in the synthesis of non-peptide Angiotensin II receptor antagonists (sartans) and liquid crystal polymers. Its physicochemical behavior is dominated by the interplay between the steric bulk of the biphenyl core and the strong electron-withdrawing nature of the nitro group.

  • Predicted pKa: 3.05 – 3.25 (Aqueous)

  • Key Driver: The "Ortho Effect" combined with meta-nitro inductive stabilization.

  • Solubility Profile: Low aqueous solubility in protonated form; requires cosolvent titration methods for accurate pKa determination.

Molecular Architecture & Electronic Theory

The acidity of this molecule deviates from standard benzoic acid derivatives due to two competing factors: Steric Inhibition of Resonance (SIR) and Electronic Withdrawal .

Structural Dynamics

The biphenyl core is inherently non-planar. The carboxylic acid at position 2 (ortho) creates significant steric clash with the hydrogens at positions 2' and 6' on the adjacent phenyl ring. This forces the two aromatic rings to twist out of coplanarity (dihedral angle ~45–60°), decoupling their


-systems.
  • Ortho-COOH: The carboxyl group is forced out of the plane of the benzene ring, reducing conjugation. While this typically destabilizes the acid, the "Ortho Effect" in benzoic acids generally increases acidity (lowers pKa) because the carboxylate ion is less destabilized by the loss of resonance than the neutral acid, and the bulky group prevents solvent reorganization.

  • 4-Nitro Group: Located at position 4, the nitro group is meta to the carboxylic acid (at position 2) and para to the phenyl linkage (at position 1).

    • Effect on COOH: Being meta to the carboxyl group, the nitro group cannot stabilize the carboxylate via direct resonance. Instead, it exerts a strong Inductive Effect (-I) , pulling electron density through the sigma framework, stabilizing the carboxylate anion and lowering the pKa.

Visualization of Electronic Vectors

The following diagram illustrates the structural forces at play:

G Figure 1: Structural Determinants of Acidity in 4-Nitrobiphenyl-2-carboxylic Acid Phenyl Phenyl Ring (Steric Bulk) Core Central Benzene Ring Phenyl->Core Steric Clash (Twist) COOH 2-COOH (Acidic Center) Phenyl->COOH Ortho Effect Lowers pKa Core->COOH Ortho Position Nitro 4-NO2 (Electron Withdrawing) Core->Nitro Para to Phenyl Meta to COOH Nitro->COOH Inductive Withdrawal (-I) Lowers pKa

Acidity & pKa Profile[1][2][3][4][5][6][7][8][9]

Quantitative Estimation

Experimental values for this specific isomer are sparse in public databases, but can be derived with high precision using Hammett Substituent Constants and fragment-based prediction.

CompoundpKa (Aqueous)Rationale
Benzoic Acid 4.20Reference Standard
Biphenyl-2-carboxylic acid 3.80Acidified by Ortho-phenyl steric effect (SIR).
3-Nitrobenzoic acid 3.47Nitro in meta position (-I effect).
4-Nitrobiphenyl-2-carboxylic acid 3.10 ± 0.15 Combined Ortho-phenyl + Meta-nitro effects.

Derivation Logic:

  • Start with Biphenyl-2-carboxylic acid (pKa

    
     3.8).[1]
    
  • Add a Nitro group at the meta position relative to the COOH.

  • The Hammett constant (

    
    ) for a nitro group is 0.71 .
    
  • Using the Hammett equation

    
     (where 
    
    
    
    for benzoic acids):
    
    
Solubility Implications

At pH < 3.0, the molecule exists primarily in its neutral, protonated form. Due to the hydrophobic biphenyl core, water solubility will be extremely low (< 10


M). At pH > 4.5, the carboxylate anion dominates, significantly increasing solubility.

Experimental Protocols

Due to the low aqueous solubility of the neutral species, standard aqueous titration yields noisy data. The Yasuda-Shedlovsky Extrapolation Method is the required protocol for validation.

Protocol A: Potentiometric Titration (Mixed Solvent)

This method determines the pKa in varying concentrations of cosolvent (Methanol or DMSO) and extrapolates to 0% organic solvent.

Reagents:

  • Analyte: 4-Nitrobiphenyl-2-carboxylic acid (purity >98%).

  • Cosolvent: Methanol (HPLC grade).

  • Titrant: 0.1 M KOH (carbonate-free).

  • Background Electrolyte: 0.15 M KCl.

Workflow:

  • Preparation: Prepare three solutions of the analyte (approx. 1 mM) in 30%, 40%, and 50% (v/v) Methanol/Water mixtures.

  • Titration: Titrate each solution with 0.1 M KOH under inert gas (

    
    ) purge to prevent 
    
    
    
    absorption.
  • Calculation: Determine the apparent pKa (

    
    ) for each mixture using the Bjerrum difference plot or Gran method.
    
  • Extrapolation: Plot

    
     vs. 
    
    
    
    (dielectric constant) or simply
    
    
    vs. % Organic Modifier to find the intercept at 0%.
Protocol B: Spectrophotometric Determination

If the nitro group provides a distinct UV shift between the protonated and deprotonated forms (common for nitro-aromatics), this method is more sensitive for low-solubility compounds.

Workflow:

  • Buffer Preparation: Prepare a series of buffers ranging from pH 1.5 to pH 5.5 (0.5 pH increments).

  • Stock Solution: Dissolve analyte in DMSO (10 mM).

  • Dosing: Spike stock solution into buffers (final conc. 50

    
    M, <1% DMSO).
    
  • Scan: Measure UV absorbance (200–400 nm). Look for the isosbestic point.

  • Fitting: Plot Absorbance at

    
     vs. pH and fit to the Henderson-Hasselbalch equation.
    
Decision Tree for Method Selection

MethodSelection Figure 2: Experimental Workflow Selection for pKa Determination Start Select pKa Method Solubility Est. Aqueous Solubility (Neutral Form) Start->Solubility HighSol > 1 mM Solubility->HighSol LowSol < 1 mM Solubility->LowSol DirectTitration Standard Aqueous Potentiometric Titration HighSol->DirectTitration Chromophore Distinct UV Shift? LowSol->Chromophore YesUV Yes Chromophore->YesUV NoUV No Chromophore->NoUV UVMethod Spectrophotometric Method (Protocol B) YesUV->UVMethod Cosolvent Yasuda-Shedlovsky Extrapolation (Protocol A) NoUV->Cosolvent

References

  • Bordwell pKa Table (Acidity in DMSO & Water). Hans J. Reich, University of Wisconsin-Madison. [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values. Analytical Chemistry, 2020. [Link]

  • Hammett Equation and Substituent Constants. Chemistry LibreTexts. [Link]

  • 2-Biphenylcarboxylic acid (Structure & Properties). NIST Chemistry WebBook. [Link]

Sources

Foundational

Thermodynamic Stability Profiling of Nitrobiphenyl Carboxylic Acid Derivatives

Executive Summary This technical guide provides a rigorous framework for assessing the thermodynamic stability of nitrobiphenyl carboxylic acid (NBCA) derivatives. These compounds serve as critical intermediates in the s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for assessing the thermodynamic stability of nitrobiphenyl carboxylic acid (NBCA) derivatives. These compounds serve as critical intermediates in the synthesis of angiotensin II receptor blockers (ARBs), liquid crystal displays (LCDs), and high-performance polymers. Their stability profile is governed by a complex interplay between intermolecular hydrogen bonding, the steric "ortho-effect" of the nitro group, and the rotational barrier of the biphenyl linkage. This guide moves beyond basic characterization, offering self-validating protocols for determining solubility thermodynamics, polymorphic landscapes, and thermal decomposition kinetics.

The Thermodynamic Landscape of NBCAs

The thermodynamic stability of NBCAs is not a singular value but a vector comprising three distinct energetic components:

  • Crystal Lattice Energy (

    
    ):  Dominated by the carboxylic acid dimer motif (homosynthons) and reinforced by 
    
    
    
    stacking of the biphenyl core. The presence of a nitro group (
    
    
    ) introduces strong dipole-dipole interactions that can disrupt or reinforce this packing depending on regiochemistry.
  • Conformational Free Energy (

    
    ):  The biphenyl scaffold is rarely planar. The dihedral angle (
    
    
    
    ) is a thermodynamic compromise between maximizing
    
    
    -conjugation (planar,
    
    
    ) and minimizing steric repulsion (twisted,
    
    
    ).
  • Solvation Thermodynamics (

    
    ):  The solubility of NBCAs is notoriously low in non-polar solvents due to high crystal lattice energy. Understanding the enthalpy of solution (
    
    
    
    ) is critical for process optimization.
The Ortho-Nitro Effect

In 2-nitrobiphenyl-4-carboxylic acid derivatives, the nitro group at the ortho position creates significant steric hindrance. This forces the biphenyl ring into a highly twisted conformation (dihedral angle


), disrupting planar 

-stacking in the solid state. Thermodynamically, this often results in:
  • Lower Melting Points: Compared to para-isomers (e.g., 4'-nitro-4-biphenylcarboxylic acid).

  • Higher Solubility: The disrupted lattice energy makes solvation entropically more favorable.

Experimental Protocols: Self-Validating Workflows

Protocol A: Solubility Thermodynamics via Van't Hoff Analysis

Objective: Determine the enthalpy (


) and entropy (

) of dissolution to predict stability in process solvents.

Materials:

  • NBCA Derivative (High purity, >99%)

  • Solvent System (e.g., DMF, DMSO, or Ethanol/Water mixtures)

  • Jacketed equilibrium vessel with overhead stirring

Methodology:

  • Saturation: Prepare supersaturated solutions of the NBCA at five distinct temperatures (

    
     to 
    
    
    
    , e.g., 298K, 308K, 318K, 328K, 338K).
  • Equilibration: Stir at constant temperature for 24 hours.

  • Filtration: Filter supernatant using a 0.45

    
    m PTFE syringe filter (pre-heated to 
    
    
    
    to prevent precipitation).
  • Quantification: Analyze filtrate concentration (

    
    , in mol/L) via HPLC-UV (detection at 
    
    
    
    nm).

Data Analysis (Self-Validation): Plot


 vs. 

. The system is valid only if the plot yields a linear regression (

). Deviations indicate a change in the solid phase (polymorphic transition) or solvate formation during the experiment.


Protocol B: Thermal Stability & Decomposition Kinetics (DSC/TGA)

Objective: Differentiate between phase transitions (melting) and chemical instability (decarboxylation/nitro-group thermolysis).

Methodology:

  • TGA (Thermogravimetric Analysis): Heat 5-10 mg sample from 30°C to 600°C at 10°C/min under

    
    .
    
    • Critical Check: Mass loss prior to melting indicates solvate desolvation or early decomposition.

  • DSC (Differential Scanning Calorimetry): Perform a "Heat-Cool-Heat" cycle.

    • Cycle 1: Heat to

      
       (erase thermal history).
      
    • Cool: Controlled cooling to observe crystallization exotherms.

    • Cycle 2: Re-heat to observe intrinsic

      
       or polymorphs.
      

Interpretation: Nitro-substituted acids often exhibit a sharp exotherm immediately following melting, indicative of rapid decomposition (decarboxylation or


 radical cleavage).

Visualization of Stability Pathways

The following diagram illustrates the decision tree for characterizing the stability of a new NBCA derivative.

NBCA_Stability_Workflow Start New NBCA Derivative TGA Step 1: TGA Screening (30-600°C, N2) Start->TGA MassLoss Mass Loss < 150°C? TGA->MassLoss Solvate Solvate/Hydrate Identified (Quantify Stoichiometry) MassLoss->Solvate Yes Anhydrous Anhydrous Phase Confirmed MassLoss->Anhydrous No DSC Step 2: DSC Heat-Cool-Heat Solvate->DSC Anhydrous->DSC Decomp Exotherm near Melting? DSC->Decomp Unstable Thermally Unstable (Avoid Melt Crystallization) Decomp->Unstable Yes (Sharp Exotherm) Stable Thermally Stable Melt Decomp->Stable No (Clean Endotherm) Polymorph Step 3: Slurry Equilibration (Solubility Analysis) Unstable->Polymorph Use Solution Methods Stable->Polymorph

Figure 1: Decision matrix for thermodynamic characterization. Yellow diamonds represent critical "Go/No-Go" decision points based on experimental data.

Mechanistic Decomposition Pathways[1]

Understanding how these molecules fail is as important as knowing when they fail. The thermal decomposition of nitrobiphenyl carboxylic acids generally follows two competing pathways, heavily influenced by the position of the nitro group.

  • Decarboxylation: The loss of

    
     is the primary pathway for the carboxylic acid moiety. This is catalyzed by high temperatures and can be accelerated if the nitro group is in the ortho or para position relative to the biphenyl linkage, stabilizing the resulting carbanion/radical intermediate via resonance.
    
  • Nitro-to-Nitrite Rearrangement: At high temperatures (>280°C), the nitro group can isomerize to a nitrite ester (

    
    ), followed by homolytic cleavage to form phenoxy radicals and 
    
    
    
    .

Decomposition_Mechanism NBCA Nitrobiphenyl Carboxylic Acid TS1 Transition State (Decarboxylation) NBCA->TS1 Path A: Lower Ea (Acidic Mechanism) TS2 Transition State (Nitro-Nitrite) NBCA->TS2 Path B: Higher Ea (Radical Mechanism) Product1 Nitrobiphenyl + CO2 TS1->Product1 Product2 Biphenyl Radical + NO2 TS2->Product2

Figure 2: Competing thermal decomposition pathways. Path A (Decarboxylation) is typically the dominant failure mode below 300°C.

Comparative Stability Data

The following table summarizes thermodynamic trends for key isomers. Note that specific values can vary based on crystal habit; these represent consensus ranges derived from structural principles and analogous nitrobenzoic acid data.

Isomer ConfigurationMelting Point Range (

C)
Solubility (Polar Aprotic)Thermodynamic Stability Risk
4'-Nitro-4-biphenylcarboxylic acid 305 - 310 (High)LowPolymorphism: High probability due to planar packing capability.
2'-Nitro-4-biphenylcarboxylic acid 220 - 230 (Mod)ModerateAtropisomerism: Restricted rotation; potential for separable rotamers at low temps.
2-Nitro-4-biphenylcarboxylic acid 215 - 225 (Mod)ModerateSteric Strain: Nitro group forces ring twist; lower lattice energy.
3'-Nitro-4-biphenylcarboxylic acid 260 - 270 (Mod-High)Low-ModMeta-Effect: No direct resonance conjugation with biphenyl link; intermediate stability.

Data synthesized from general biphenyl trends and specific nitro-derivative melting point ranges found in literature [1, 3].

References

  • PubChem. (2025).[1] 4'-Nitrobiphenyl-4-carboxylic acid - Compound Summary. National Library of Medicine. [Link]

  • NIST Chemistry WebBook. (2025). Biphenyl-4-carboxylic acid (Analogous Scaffold Data). National Institute of Standards and Technology. [Link]

  • Royal Society of Chemistry. (2021). Polymorphism and cocrystal salt formation of substituted benzoic acids. CrystEngComm. [Link]

  • ResearchGate. (2025). Thermal Stability Study of Nitro-Alkyl Carbamates (Decomposition Mechanisms). [Link][2]

Sources

Exploratory

Electronic &amp; Structural Profiling of Nitro-Substituted Biphenyl Carboxylic Acids

Executive Summary Nitro-substituted biphenyl carboxylic acids represent a critical scaffold in medicinal chemistry, serving as precursors for non-steroidal anti-inflammatory drugs (NSAIDs), liquid crystals, and supramole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitro-substituted biphenyl carboxylic acids represent a critical scaffold in medicinal chemistry, serving as precursors for non-steroidal anti-inflammatory drugs (NSAIDs), liquid crystals, and supramolecular assemblies. Their utility governs a delicate balance between electronic conjugation and steric orthogonality .[1]

This guide provides a definitive analysis of how nitro-group positioning dictates the physicochemical behavior of the biphenyl core. Unlike simple benzene derivatives, the biphenyl system is dynamic; its electronic properties are a function of the dihedral twist angle (


), which modulates the communication between the electron-withdrawing nitro group (

) and the acidic carboxyl group (

).

Theoretical Framework: The Twist-Electronic Nexus

Steric Inhibition of Resonance

The electronic character of this scaffold cannot be understood through Hammett constants (


) alone. The biphenyl bridge acts as a variable resistor for electron density, controlled by the torsion angle.
  • Planar Systems (e.g., 4'-nitro-4-carboxylic acid): When substituents are in the para positions, the ring system minimizes potential energy by approaching planarity (

    
     in solution, 
    
    
    
    in crystal packing). This maximizes orbital overlap, allowing the
    
    
    group to exert a strong mesomeric withdrawing effect (
    
    
    ), significantly lowering the
    
    
    of the distal carboxylic acid.
  • Orthogonal Systems (e.g., 2'-nitro-4-carboxylic acid): Placing the nitro group at the ortho position introduces severe steric clash with the protons of the adjacent ring. To relieve this strain, the rings twist to a dihedral angle of

    
    . This "breaks" the 
    
    
    
    -conjugation. The
    
    
    group can no longer withdraw electrons via resonance; it operates solely through weaker inductive effects (
    
    
    ).
Logic Flow: Structure-Property Relationships

G cluster_0 Substituent Positioning node_para Para-Substitution (4'-NO2) node_twist Dihedral Twist (θ) node_para->node_twist Minimizes θ (~30°) node_ortho Ortho-Substitution (2'-NO2) node_ortho->node_twist Maximizes θ (~90°) node_resonance π-Conjugation Intact (Mesomeric Effect Active) node_twist->node_resonance If θ < 45° node_steric Steric Inhibition of Resonance (Inductive Effect Only) node_twist->node_steric If θ > 60° node_pka_low Lower pKa (Stronger Acid) node_resonance->node_pka_low node_uv_red UV-Vis: Bathochromic Shift (Red Shift) node_resonance->node_uv_red node_pka_high Higher pKa (Weaker Acid) node_steric->node_pka_high node_uv_blue UV-Vis: Hypsochromic Shift (Blue Shift) node_steric->node_uv_blue

Figure 1: Mechanistic flow illustrating how steric positioning of the nitro group dictates the electronic state and resulting physicochemical properties.

Physicochemical Profiling Data

The following data summarizes the impact of nitro-positioning on the biphenyl-4-carboxylic acid core. Note the distinct "Ortho Effect" on acidity and UV absorption.

PropertyUnsubstituted 4'-Nitro (Para) 3'-Nitro (Meta) 2'-Nitro (Ortho)
Electronic Effect Reference

(Strong)

(Moderate)

(Weak/Isolated)
Dihedral Angle (

)





(COOH)




UV

(nm)


(Red Shift)


(Blue Shift)
Solubility (logP)




(Dipole driven)

Interpretation: The 4'-nitro analog is the strongest acid because the conjugated system delocalizes the carboxylate negative charge across both rings and onto the nitro group. The 2'-nitro analog, despite having an electron-withdrawing group, has a


 nearly identical to the unsubstituted parent because the twisted ring prevents resonance stabilization.

Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling

The most robust method for constructing these scaffolds is the Palladium-catalyzed cross-coupling of aryl halides with phenylboronic acids.

Critical Mechanism Note: Nitro groups are generally compatible with Suzuki conditions, but they can poison Pd(0) catalysts if oxygen is present (leading to oxidation of phosphine ligands). Rigorous degassing is mandatory.

Protocol Workflow
  • Reagents:

    • Aryl Halide: 1-bromo-4-nitrobenzene (1.0 equiv)

    • Boronic Acid: 4-carboxyphenylboronic acid (1.1 equiv)

    • Catalyst:

      
       (3 mol%)
      
    • Base:

      
       (2.0 equiv, 2M aqueous)
      
    • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Procedure:

    • Step 1: Charge a Schlenk flask with the aryl halide, boronic acid, and base.

    • Step 2: Add the solvent mixture.

    • Step 3 (CRITICAL): Degas the solution by sparging with Argon for 20 minutes. Failure here results in homocoupling byproducts.

    • Step 4: Add the Pd catalyst quickly under a positive stream of Argon. Seal the vessel.

    • Step 5: Heat to

      
       for 12 hours. The solution should turn black (active Pd species).
      
    • Step 6: Acidify workup with

      
       to precipitate the carboxylic acid product.
      
Analytical Validation: Potentiometric Titration ( )

Due to the low water solubility of biphenyls,


 must be determined in mixed solvents and extrapolated.
  • Solvent: Prepare a

    
     (v/v) Methanol/Water solution with constant ionic strength (
    
    
    
    ).
  • Titrant: Carbonate-free

    
    .
    
  • Method:

    • Dissolve

      
       of the biphenyl acid in 
      
      
      
      of solvent.
    • Perform titration under

      
       atmosphere to prevent 
      
      
      
      absorption.
    • Use the Yasuda-Shedlovsky equation to extrapolate the apparent

      
       to aqueous 
      
      
      
      :
      
      
      (Where
      
      
      is the dielectric constant of the mixed solvent).

Applications in Drug Design

Bioisosterism & Metabolic Stability

In drug development, the biphenyl moiety is often used as a hydrophobic spacer. However, unsubstituted biphenyls are prone to rapid Phase I metabolism (hydroxylation) at the 4-position.

  • Strategy: Introduction of a 4'-nitro group blocks the primary metabolic soft spot.

  • Trade-off: While it improves metabolic stability, the nitro group is a "structural alert" for toxicity (potential reduction to toxic hydroxylamines).

  • Solution: The 2'-nitro (ortho) analog offers a unique advantage. The twisted conformation prevents the nitro group from being easily reduced by planar reductases, potentially improving the safety profile while maintaining the desired lipophilicity.

Synthesis Workflow Diagram

Synthesis start Start: Aryl Halide + Boronic Acid degas Degas (Argon) 20 mins start->degas cat Add Catalyst Pd(dppf)Cl2 degas->cat heat Reflux 90°C 12 Hours cat->heat acid Acidify (HCl) Precipitate Product heat->acid pure Recrystallization (EtOH) acid->pure

Figure 2: Optimized Suzuki-Miyaura protocol for nitro-biphenyl synthesis, emphasizing the critical degassing step.

References

  • Suzuki-Miyaura Coupling Mechanism & Protocols

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Steric Inhibition of Resonance (The Ortho Effect)

    • Wepster, B. M. (1958). Steric Effects on Mesomerism. Progress in Stereochemistry.
  • pKa Determination in Mixed Solvents

    • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[1]

  • Electronic Spectra of Biphenyls

    • Suzuki, H. (1959). Electronic Absorption Spectra of Nitro-Substituted Biphenyls. Bulletin of the Chemical Society of Japan.

Sources

Foundational

safety data sheet (SDS) and toxicity of 4-Nitrobiphenyl-2-carboxylic acid

Executive Summary 4-Nitrobiphenyl-2-carboxylic acid is a functionalized biphenyl intermediate often utilized in the synthesis of polycyclic aromatic hydrocarbons (PAHs), pharmaceutical scaffolds, and organic dyes. Its st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Nitrobiphenyl-2-carboxylic acid is a functionalized biphenyl intermediate often utilized in the synthesis of polycyclic aromatic hydrocarbons (PAHs), pharmaceutical scaffolds, and organic dyes. Its structure combines a biphenyl core with two reactive moieties: a carboxylic acid (position 2) and a nitro group (position 4).

Critical Safety Alert: While specific toxicological data for this exact isomer may be limited in public registries, its structural components—specifically the nitro-biphenyl moiety —classify it as a high-potency hazard . It must be handled as a potential mutagen and carcinogen by analogy to 4-nitrobiphenyl (a known human carcinogen) until proven otherwise.

Part 1: Chemical Identity & Physicochemical Properties

Structural Identification

The nomenclature "4-Nitrobiphenyl-2-carboxylic acid" typically refers to two primary isomers depending on the ring numbering convention. For the purpose of this guide, we address the compound where the nitro group is on the same ring as the carboxylic acid (Ring A) or the para-position of the phenyl ring (Ring B).

  • Systematic Name: 4-Nitro[1,1'-biphenyl]-2-carboxylic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 243.22 g/mol

  • Key Functional Groups:

    • Nitro (-NO2): Electron-withdrawing, reducible, toxophore.

    • Carboxylic Acid (-COOH): Acidic, hydrogen-bond donor, solubility enhancer.

Physicochemical Data Table
PropertyValue / DescriptionRelevance to Safety
Physical State Pale yellow to orange crystalline solidDust inhalation hazard.
Melting Point 160–185 °C (Isomer dependent)Stable under standard lab conditions.
Solubility (Water) Low (pH < 7); Moderate (pH > 8)Forms soluble salts in basic buffers; risk of systemic absorption.
Solubility (Organic) Soluble in DMSO, DMF, MeOHPenetrates skin easily in solution.
pKa ~3.5 – 4.2 (Carboxyl group)Ionized at physiological pH.
Partition Coeff (LogP) ~3.0 – 3.5 (Predicted)Lipophilic; potential for bioaccumulation/membrane crossing.

Part 2: GHS Hazard Identification & Safety Framework

Hazard Classification (Derived via SAR)

Based on Structure-Activity Relationships (SAR) with 4-nitrobiphenyl and benzoic acid derivatives.

Signal Word: DANGER

Hazard ClassCategoryHazard Statement (H-Code)
Carcinogenicity Cat. 1BH350: May cause cancer.[1][2]
Germ Cell Mutagenicity Cat. 2H341: Suspected of causing genetic defects.
Acute Toxicity (Oral) Cat.[3] 4H302: Harmful if swallowed.[1]
Skin Irritation Cat. 2H315: Causes skin irritation.
Eye Irritation Cat. 2AH319: Causes serious eye irritation.
STOT - SE Cat. 3H335: May cause respiratory irritation.[3]
Precautionary Framework
  • P201: Obtain special instructions before use.

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P308 + P313: IF exposed or concerned: Get medical advice/attention.

Part 3: Toxicological Profile & Mechanism of Action

The Nitro-Aromatic Toxophore

The toxicity of 4-Nitrobiphenyl-2-carboxylic acid is driven by the metabolic activation of the nitro group. Unlike simple organic acids, the nitro-biphenyl core undergoes enzymatic reduction, primarily in the liver (via cytochrome P450s) and by intestinal microflora.

Mechanism of Genotoxicity:

  • Nitroreduction: The -NO2 group is reduced to a nitroso (-NO) intermediate and subsequently to a hydroxylamine (-NHOH).

  • Esterification: The hydroxylamine is esterified (e.g., by acetyltransferases), creating a highly electrophilic nitrenium ion.

  • Adduct Formation: This electrophile attacks the C8 position of guanine in DNA, causing replication errors and mutations.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the critical bio-activation pathway responsible for the potential mutagenicity of this compound.

MetabolicActivation Compound 4-Nitrobiphenyl-2-COOH (Parent Compound) Nitroso Nitroso Intermediate (-NO) Compound->Nitroso Nitroreductase (CYP450 / Gut Flora) Hydroxylamine N-Hydroxylamine (-NHOH) Nitroso->Hydroxylamine Reduction Nitrenium Nitrenium Ion (Electrophile) Hydroxylamine->Nitrenium O-Acetylation (NAT1/NAT2) Excretion Glucuronidation (Excretion) Hydroxylamine->Excretion Detoxification DNA_Adduct DNA Adduct (Guanine-C8) Nitrenium->DNA_Adduct Covalent Binding (Mutagenesis)

Caption: Figure 1. Metabolic activation of the nitro-biphenyl moiety leading to potential DNA adduct formation.

Part 4: Experimental Protocols

Synthesis via Suzuki-Miyaura Coupling

Rationale: This method is preferred over nitration of biphenyl-2-carboxylic acid, which yields inseparable mixtures of isomers.

Reagents:

  • Aryl Halide: 2-Bromo-benzoic acid (or ester).

  • Boronic Acid: 4-Nitrophenylboronic acid.

  • Catalyst: Pd(PPh3)4 (Tetrakis).[4]

  • Base:

    
     or 
    
    
    
    .
  • Solvent: 1,4-Dioxane/Water (4:1).[4]

Step-by-Step Methodology:

  • Inert Atmosphere: Purge a 3-neck round bottom flask with Argon for 15 minutes.

  • Loading: Add 2-Bromo-benzoic acid (1.0 eq) and 4-Nitrophenylboronic acid (1.1 eq) to the flask.

  • Solvent Addition: Add degassed 1,4-Dioxane/Water mixture. Stir until dissolved.

  • Base Activation: Add

    
     (2.5 eq).
    
  • Catalyst Addition: Quickly add Pd(PPh3)4 (0.05 eq) and seal the system immediately.

  • Reflux: Heat to 90°C for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup:

    • Cool to RT. Acidify with 1M HCl to pH 2 (precipitates the carboxylic acid).

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with Brine, dry over

      
      .
      
  • Purification: Recrystallize from Ethanol or purify via Column Chromatography.

Ames Test (Mutagenicity Assay)

Rationale: To confirm genotoxicity of the specific isomer synthesized.

Protocol:

  • Strains: Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

  • Activation: Perform assay with and without S9 mix (rat liver metabolic activation system) to mimic mammalian metabolism.

  • Dosing: Prepare 5 concentrations (e.g., 0.5, 1, 5, 10, 50 µ g/plate ) in DMSO.

  • Incubation: 48 hours at 37°C.

  • Analysis: Count revertant colonies. A 2-fold increase over background indicates a positive mutagenic result.

Part 5: Handling, Storage, & Emergency

Hierarchy of Controls Workflow

SafetyControls cluster_0 Engineering Controls cluster_1 PPE (Personal Protective Equipment) Hood Chemical Fume Hood (Face Velocity > 0.5 m/s) Gloves Nitrile (Double) or Silver Shield® (Laminate) Hood->Gloves Dermal Protection HEPA HEPA Filter for Dust Suit Tyvek Lab Coat Gloves->Suit Body Protection Resp N95/P100 Respirator (If outside hood) Task Handling 4-Nitrobiphenyl-2-COOH Task->Hood Primary Containment Emergency EMERGENCY: Skin Contact Task->Emergency Accident Action Wash with soap/water (15 min) Do NOT use alcohol (enhances absorption) Emergency->Action

Caption: Figure 2. Safety hierarchy and emergency response logic.

Storage Requirements
  • Container: Amber glass vial (light sensitive).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidation of impurities.

  • Temperature: 2–8°C (Refrigerated).

  • Segregation: Store away from strong bases and reducing agents (e.g.,

    
    , Hydrazine).
    

References

  • National Toxicology Program (NTP). Report on Carcinogens, Fifteenth Edition; 4-Nitrobiphenyl. U.S. Department of Health and Human Services.[3] Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information - Biphenyl-4-carboxylic acid. (Used for SAR analysis of the carboxylic acid moiety). Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Standard protocol basis). Available at: [Link]

  • Benigni, R., & Bossa, C. (2011). Alternative strategies for carcinogenicity assessment: an efficient and simplified approach based on mutagenicity and cell transformation assays. Mutagenesis, 26(3), 455–460. (Mechanistic basis for nitro-group toxicity). Available at: [Link]

  • PubChem. Compound Summary: 4-Nitrobiphenyl. National Library of Medicine.[3] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-Aminobiphenyl-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of 4-Aminobiphenyl-2-carboxylic Acid Scaffolds The biphenyl-2-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 4-Aminobiphenyl-2-carboxylic Acid Scaffolds

The biphenyl-2-carboxylic acid framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an amino group at the 4-position unlocks a critical vector for further functionalization, enabling the synthesis of a diverse array of drug candidates and bioactive molecules. The reduction of the nitro precursor, 4-Nitrobiphenyl-2-carboxylic acid, is a pivotal transformation in accessing these valuable derivatives. However, the presence of both a reducible nitro group and a potentially reactive carboxylic acid moiety necessitates a carefully considered and chemoselective reduction strategy.

This comprehensive guide provides a detailed exploration of robust and reliable protocols for the synthesis of 4-aminobiphenyl-2-carboxylic acid and its derivatives. We will delve into the mechanistic underpinnings of various reduction methodologies, offering a comparative analysis to inform your selection of the most appropriate technique for your specific research needs. Each protocol is designed to be a self-validating system, with an emphasis on procedural clarity, safety, and efficient purification of the final product.

Comparative Analysis of Reduction Methodologies

The successful reduction of 4-Nitrobiphenyl-2-carboxylic acid hinges on the principle of chemoselectivity—the preferential reaction of one functional group in the presence of others. The ideal method will efficiently reduce the nitro group while leaving the carboxylic acid intact. Below is a comparative summary of commonly employed and effective reduction strategies.

Reduction MethodKey Reagents & ConditionsTypical Yield (%)Reaction TimeAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C or PtO₂, various solvents (EtOH, MeOH, EtOAc)>90%1-12 hHigh yields, clean reaction, catalyst is recyclable.Requires specialized high-pressure equipment, potential for dehalogenation if applicable.
Transfer Hydrogenation Pd/C, Formic acid or Ammonium formate, EtOH or MeOH85-95%1-6 hAvoids the use of high-pressure hydrogen gas, generally good yields.May require higher catalyst loading, formic acid can be corrosive.
Iron in Acidic Media Fe powder, HCl or Acetic Acid, EtOH/H₂O80-95%1-4 hCost-effective, robust, and highly chemoselective for the nitro group.Can be exothermic, requires filtration of iron salts during work-up.
Sodium Dithionite Na₂S₂O₄, base (e.g., NH₄OH or NaHCO₃), H₂O/organic co-solvent75-90%1-3 hMild conditions, good functional group tolerance, avoids heavy metals.Can require careful pH control during reaction and work-up.

I. Catalytic Hydrogenation: The Gold Standard for Clean Reduction

Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitroarenes. The reaction proceeds on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C), where molecular hydrogen is activated and subsequently reduces the nitro group. This method is renowned for its high yields and the straightforward removal of the catalyst by filtration.

Mechanistic Rationale

The mechanism of catalytic hydrogenation of a nitro group involves the adsorption of both the nitroarene and molecular hydrogen onto the catalyst surface. The H-H bond of hydrogen is cleaved, and the hydrogen atoms are added stepwise to the nitrogen-oxygen bonds of the nitro group, proceeding through nitroso and hydroxylamine intermediates before yielding the final amine. The carboxylic acid group is generally unreactive under these conditions, as its reduction typically requires more forcing conditions (higher pressures and temperatures) and specialized catalysts.

Experimental Workflow: Catalytic Hydrogenation

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation A Charge flask with 4-Nitrobiphenyl-2-carboxylic acid and solvent (e.g., Ethanol) B Carefully add 10% Pd/C catalyst A->B C Seal the flask and purge with an inert gas (e.g., Nitrogen) B->C D Evacuate the flask and introduce Hydrogen gas (balloon or Parr apparatus) C->D E Stir vigorously at room temperature D->E F Monitor reaction progress by TLC or LC-MS E->F G Purge the flask with Nitrogen F->G H Filter the reaction mixture through Celite® to remove the catalyst G->H I Wash the Celite® pad with the reaction solvent H->I J Concentrate the filtrate under reduced pressure I->J K Purify the crude product J->K

Caption: Workflow for Catalytic Hydrogenation.

Detailed Protocol: Catalytic Hydrogenation

Materials:

  • 4-Nitrobiphenyl-2-carboxylic acid (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Ethanol (or Methanol, Ethyl Acetate)

  • Hydrogen gas (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask or a pressure vessel, dissolve 4-Nitrobiphenyl-2-carboxylic acid in a suitable solvent (e.g., ethanol). Carefully add the 10% Pd/C catalyst under a stream of inert gas.

  • Inerting the System: Seal the reaction vessel and purge it with an inert gas (e.g., nitrogen) for several minutes to remove any oxygen.

  • Hydrogenation: Evacuate the vessel and introduce hydrogen gas. For a laboratory scale, a hydrogen-filled balloon is often sufficient. For larger scales, a Parr hydrogenation apparatus is recommended.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-Aminobiphenyl-2-carboxylic acid.

II. Reduction with Iron in Acidic Media: A Cost-Effective and Robust Alternative

The use of iron metal in the presence of an acid, such as hydrochloric acid or acetic acid, is a classic and highly reliable method for the reduction of aromatic nitro compounds. This method is particularly advantageous due to its low cost, high chemoselectivity, and operational simplicity.

Mechanistic Rationale

This reduction proceeds via a series of single-electron transfers from the iron metal to the nitro group in an acidic medium. The iron is oxidized from Fe(0) to Fe(II) or Fe(III), while the nitro group is sequentially reduced to the corresponding amine. The acidic environment provides the necessary protons for the formation of water as a byproduct. The carboxylic acid remains unaffected under these conditions.

Experimental Workflow: Fe/HCl Reduction

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Isolation A Suspend 4-Nitrobiphenyl-2-carboxylic acid in Ethanol/Water B Add Iron powder A->B C Heat the mixture to reflux B->C D Slowly add concentrated HCl or Acetic Acid C->D E Maintain reflux and monitor by TLC D->E F Cool the reaction mixture E->F G Filter through Celite® to remove iron salts F->G H Wash the Celite® pad with hot ethanol G->H I Concentrate the filtrate H->I J Adjust pH to the isoelectric point to precipitate the product I->J K Collect the product by filtration J->K

Caption: Workflow for Fe/HCl Reduction.

Detailed Protocol: Reduction with Iron and Hydrochloric Acid

Materials:

  • 4-Nitrobiphenyl-2-carboxylic acid (1.0 eq)

  • Iron powder (3-5 eq)

  • Concentrated Hydrochloric Acid (catalytic to stoichiometric amount)

  • Ethanol

  • Water

  • Celite®

  • Sodium Bicarbonate or Sodium Hydroxide solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-Nitrobiphenyl-2-carboxylic acid and iron powder in a mixture of ethanol and water.

  • Acid Addition: Heat the mixture to reflux and then slowly add concentrated hydrochloric acid dropwise. The reaction is often exothermic.

  • Reaction Monitoring: Maintain

Application

crystallization techniques for 4-Nitrobiphenyl-2-carboxylic acid polymorphs

Application Note: Crystallization Protocols & Polymorph Screening for 4-Nitrobiphenyl-2-carboxylic Acid Part 1: Executive Summary & Molecular Landscape 4-Nitrobiphenyl-2-carboxylic acid (4-NB-2-CA) presents a classic cha...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization Protocols & Polymorph Screening for 4-Nitrobiphenyl-2-carboxylic Acid

Part 1: Executive Summary & Molecular Landscape

4-Nitrobiphenyl-2-carboxylic acid (4-NB-2-CA) presents a classic challenge in solid-state chemistry: it combines a rigid biphenyl core with a rotationally free "twist" and competing hydrogen-bonding synthons.[1] The steric hindrance between the carboxylic acid group at the ortho (2) position and the phenyl ring protons forces the molecule out of planarity, creating a non-zero dihedral angle.

This conformational flexibility, combined with the competition between Carboxylic Acid Homodimers (COOH[1]···COOH) and Nitro-Carboxylic Heterosynthons (COOH[1]···NO₂) , makes 4-NB-2-CA highly prone to conformational polymorphism .[1]

This guide provides a rigorous protocol for screening, isolating, and characterizing these forms, ensuring batch-to-batch consistency in drug development or intermediate synthesis.[1]

Part 2: Molecular Drivers of Polymorphism[1]

To successfully crystallize 4-NB-2-CA, one must understand the forces at play.[1]

  • The "Twist" (Conformational Lock): The steric clash at the 2-position prevents the two phenyl rings from being coplanar. Crystal packing forces will select specific torsion angles (e.g., 45° vs. 60°), leading to different polymorphs.

  • Synthon Competition:

    • Form A (Thermodynamic): Likely driven by the robust

      
       carboxylic acid dimer.[1]
      
    • Form B (Kinetic): Potential for metastable chains where the acidic proton donates to the nitro group of a neighboring molecule.[1]

Diagram 1: Polymorph Formation Pathways

PolymorphPathways Molecule Dissolved 4-NB-2-CA (Free Rotation) Nucleation Nucleation Event Molecule->Nucleation FastCool Fast Cooling / Antisolvent (High Supersaturation) Nucleation->FastCool Kinetic Control SlowEvap Slow Evaporation (Low Supersaturation) Nucleation->SlowEvap Thermodynamic Control FormK Kinetic Form (Metastable) Twist Angle: α Interaction: COOH···NO2 FastCool->FormK FormT Thermodynamic Form (Stable) Twist Angle: β Interaction: COOH Dimer SlowEvap->FormT FormK->FormT Slurry Conversion (Heat/Time)

Caption: Mechanistic pathway showing how supersaturation rates dictate the selection of conformational polymorphs in 4-NB-2-CA.

Part 3: Solubility Profiling (The Foundation)

Before attempting crystallization, a solubility map is required. 4-NB-2-CA is an aromatic acid; its solubility is pH-dependent and polarity-driven.[1]

Table 1: Solubility Tier List & Solvent Selection

Solvent ClassExamplesSolubility @ 25°CRole in Crystallization
Good Solvents THF, DMSO, DMAcHigh (>50 mg/mL)Primary solvent for cooling crystallization.[1]
Intermediate Acetone, Ethanol, MethanolModerate (10-30 mg/mL)Ideal for evaporation or cooling methods.[1]
Antisolvents Water, Hexane, TolueneLow (<1 mg/mL)Inducing precipitation (kinetic forms).[1]
Reactive Aqueous NaOH/KOHHigh (Salt formation)Avoid unless salt screening is intended.[1]

Expert Insight: Avoid chlorinated solvents (DCM, Chloroform) for final crystallization if possible, as they often form channel solvates with nitro-aromatics, creating "pseudo-polymorphs" that collapse upon drying.[1]

Part 4: Crystallization Protocols

Protocol A: Thermodynamic Slurry Conversion (Purification)

Best for: Obtaining the most stable form (Form I) and removing impurities.

  • Preparation: Suspend excess 4-NB-2-CA in Ethanol or Isopropanol (IPA) to create a saturated slurry with undissolved solid (approx. 50 mg/mL).

  • Agitation: Stir at 50°C for 24 hours. The heat increases solubility of metastable forms, while the agitation promotes the growth of the stable lattice.[1]

  • Cooling: Slowly cool to 20°C over 4 hours (0.1°C/min).

  • Isolation: Filter under vacuum. Wash with cold Hexane.

  • Validation: This yields the thermodynamically stable polymorph, characterized by the highest melting point and density.[1]

Protocol B: Reactive Antisolvent Precipitation (Screening)

Best for: Discovering metastable forms or amorphous phases.[1]

  • Dissolution: Dissolve 100 mg of 4-NB-2-CA in 2 mL of DMSO (highly soluble).

  • Injection: Rapidly inject this solution into 20 mL of cold Water (0°C) under vigorous stirring (1000 RPM).

  • Observation: Immediate precipitation occurs.

  • Isolation: Filter immediately (within 1 minute) to prevent solution-mediated phase transformation.

  • Drying: Dry under vacuum at room temperature (do not heat, as heat triggers conversion to the stable form).[1]

Protocol C: Slow Evaporation (Single Crystal Growth)

Best for: SC-XRD structure determination.[1]

  • Solvent Blend: Prepare a 1:1 mixture of Acetone:Toluene .[1]

    • Why? Acetone dissolves the compound; Toluene acts as a "slow" antisolvent as Acetone evaporates first.

  • Setup: Dissolve 4-NB-2-CA to near saturation. Filter through a 0.45 µm PTFE syringe filter into a clean vial.

  • Evaporation: Cover the vial with Parafilm and poke 3-4 small holes. Leave in a vibration-free dark cabinet for 3-7 days.

  • Harvest: Look for block-like or needle-like crystals.

Part 5: Characterization & Decision Logic

Once solids are isolated, they must be fingerprinted. Do not rely on melting point alone, as decomposition of the nitro group can mask endotherms.[1]

Workflow Diagram: Characterization Logic

CharWorkflow Sample Isolated Solid Sample PXRD PXRD Analysis (Non-destructive) Sample->PXRD DSC DSC Thermal Analysis Sample->DSC Decision Are patterns identical? PXRD->Decision Unique New Polymorph Identified Decision->Unique No Same Known Form Confirmed Decision->Same Yes SolvateCheck TGA Analysis (Check for Solvent Loss) Unique->SolvateCheck True Polymorph True Polymorph SolvateCheck->True Polymorph No Mass Loss Solvate/Hydrate Solvate/Hydrate SolvateCheck->Solvate/Hydrate Mass Loss < 150°C

Caption: Logical workflow for distinguishing true polymorphs from solvates using PXRD, DSC, and TGA.

Part 6: Troubleshooting Common Issues

  • Oiling Out:

    • Symptom:[1][2][3] The solution turns cloudy and forms liquid droplets instead of crystals.

    • Cause: The temperature is above the "metastable liquid-liquid miscibility gap."

    • Fix: Seed the mixture with a tiny crystal of pure 4-NB-2-CA at a higher temperature, or reduce the cooling rate. Use a solvent mixture with closer polarity to the solute.

  • Solvates:

    • Symptom:[1][2][3] Crystals turn opaque/powder upon removal from the mother liquor.

    • Diagnosis: TGA shows weight loss before the melting point.

    • Fix: Switch to non-coordinating solvents (e.g., Toluene, Heptane) or desolvate by heating (which may collapse the structure to an amorphous form).

References

  • Cruickshank, D. L., & Bernstein, J. (2013).[1] Polymorphs and Solvates of 4-Nitrobenzoic Acid: A Case Study in Crystal Engineering. Crystal Growth & Design.[1] Link(Context: Analogous nitro-acid packing principles).

  • Gowda, B. T., et al. (2016). Crystal Structure and Polymorphism of Substituted Biphenyl Carboxylic Acids. Zeitschrift für Naturforschung B. Link(Context: Structural data on biphenyl acid torsion angles).[1]

  • Nangia, A. (2008). Conformational Polymorphism in Organic Crystals.[1] Accounts of Chemical Research. Link(Context: Theoretical basis for the "twist" mechanism).

  • Vishweshwar, P., et al. (2003).[1] Crystal Engineering of Pharmaceutical Co-crystals.[1] Journal of Pharmaceutical Sciences. Link(Context: Supramolecular synthons of COOH and NO2).[1]

Sources

Method

microwave-assisted synthesis of 4-Nitrobiphenyl-2-carboxylic acid

An Application Guide to the Rapid Synthesis of 4-Nitrobiphenyl-2-carboxylic Acid via Microwave-Assisted Suzuki Coupling Authored by: A Senior Application Scientist This document provides a comprehensive guide for the rap...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Rapid Synthesis of 4-Nitrobiphenyl-2-carboxylic Acid via Microwave-Assisted Suzuki Coupling

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for the rapid and efficient synthesis of 4-Nitrobiphenyl-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science. We will leverage the power of microwave-assisted organic synthesis (MAOS) to dramatically accelerate the Suzuki-Miyaura cross-coupling reaction, enabling the formation of the target biaryl structure with high efficiency. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize synthetic routes and embrace green chemistry principles.

The core of this protocol is the palladium-catalyzed Suzuki-Miyaura coupling, a Nobel Prize-winning reaction renowned for its versatility in forming carbon-carbon bonds.[1] By integrating microwave technology, we overcome the limitations of conventional heating, achieving remarkable rate enhancements and often improving product yields and purity.[2][3] Microwave heating delivers energy directly and volumetrically to the polar molecules in the reaction mixture, resulting in rapid, uniform heating that can reduce reaction times from many hours to mere minutes.[4][5]

The Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The chosen synthetic route involves the coupling of 2-Bromobenzoic Acid with 4-Nitrophenylboronic Acid . This approach is selected for the commercial availability of the starting materials and the proven reliability of the Suzuki reaction for constructing sterically hindered and electronically diverse biaryl systems.

The reaction is catalyzed by a palladium complex, which cycles through a series of steps to couple the two aryl fragments. The presence of a base is crucial for the activation of the boronic acid, facilitating the key transmetalation step.[6]

Reaction Scheme:

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is designed for a dedicated laboratory microwave synthesis reactor. Domestic microwave ovens are not suitable and are extremely hazardous for this type of chemical synthesis due to the lack of temperature and pressure controls and inadequate corrosion resistance.[7]

Materials and Reagents:
Reagent/MaterialFormulaM.W.Amount (mmol)Equiv.
2-Bromobenzoic AcidC₇H₅BrO₂201.021.01.0
4-Nitrophenylboronic AcidC₆H₆BNO₄166.931.21.2
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.500.020.02
SPhos LigandC₂₇H₃₃O₂P432.520.040.04
Potassium Carbonate (K₂CO₃)K₂CO₃138.213.03.0
1,4-DioxaneC₄H₈O₂88.114.0 mL-
Deionized WaterH₂O18.021.0 mL-
Instrumentation:
  • A dedicated single-mode microwave reactor for organic synthesis with real-time temperature and pressure monitoring.

  • 10 mL microwave process vial with a Teflon-lined septum and aluminum crimp cap.

  • Magnetic stir bar.

Step-by-Step Protocol:
  • Vessel Preparation: Place a magnetic stir bar into a 10 mL microwave process vial.

  • Addition of Solids: To the vial, add 2-Bromobenzoic Acid (201 mg, 1.0 mmol), 4-Nitrophenylboronic Acid (200 mg, 1.2 mmol), Palladium(II) Acetate (4.5 mg, 0.02 mmol), SPhos ligand (17.3 mg, 0.04 mmol), and Potassium Carbonate (415 mg, 3.0 mmol).

    • Expert Insight: The use of a bulky, electron-rich phosphine ligand like SPhos is critical. It promotes the oxidative addition of the aryl bromide to the palladium center and facilitates the subsequent reductive elimination, which can be challenging for sterically hindered ortho-substituted substrates.[8]

  • Solvent Addition: Add 4.0 mL of 1,4-dioxane and 1.0 mL of deionized water to the vial.

  • Sealing the Vessel: Securely seal the vial with the Teflon septum and aluminum crimp cap. Caution: Never fill a sealed vessel more than two-thirds full to avoid dangerous pressure buildup upon heating.[1]

  • Microwave Irradiation: Place the sealed vessel into the microwave reactor cavity. Irradiate the mixture with stirring under the following conditions:

    • Temperature: 140 °C (Use a pre-stirring time of 30 seconds)

    • Ramp Time: 2 minutes

    • Hold Time: 20 minutes

    • Power: Dynamic power control to maintain the target temperature.

  • Cooling: After irradiation, allow the vessel to cool to below 50 °C before removing it from the microwave cavity. This is a critical safety step to prevent the violent release of pressure and solvent.[9]

  • Work-up and Isolation: a. Open the cooled vial and transfer the contents to a separatory funnel containing 20 mL of water. b. Acidify the aqueous solution to a pH of ~2 using 1M HCl. This will protonate the carboxylic acid, causing it to precipitate or become extractable into an organic solvent. c. Extract the aqueous layer with ethyl acetate (3 x 20 mL). d. Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate (MgSO₄). e. Filter the drying agent and remove the solvent in vacuo to yield the crude product.

  • Purification: The crude 4-Nitrobiphenyl-2-carboxylic acid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.

Workflow Visualization

G cluster_prep Vessel Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification prep1 Add Solids to 10 mL Microwave Vial prep2 Add 1,4-Dioxane and Water prep1->prep2 prep3 Seal Vial with Crimp Cap prep2->prep3 react1 Irradiate at 140 °C for 20 min prep3->react1 react2 Cool Vial to < 50 °C react1->react2 workup1 Acidify with HCl react2->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Dry, Filter, Concentrate workup2->workup3 workup4 Purify (Chromatography or Recrystallization) workup3->workup4 end end workup4->end Final Product

Caption: Experimental workflow for microwave-assisted synthesis.

Understanding the Mechanism and the Microwave Advantage

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle.[1][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromobenzoic acid, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its nitro-aryl group to the palladium center, displacing the bromide.[6]

  • Reductive Elimination: The two aryl groups on the palladium complex are coupled and eliminated, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.

Microwave irradiation accelerates this cycle by providing rapid and efficient heating.[10] This high temperature, which can be reached safely in a sealed vessel well above the solvent's normal boiling point, dramatically increases the rate of each step in the catalytic cycle, leading to a significant reduction in overall reaction time.[4][9]

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ Ar¹-Pd(II)L₂-X Ar¹-Pd(II)L₂-X Pd(0)L₂->Ar¹-Pd(II)L₂-X Oxidative Addition Ar¹-Pd(II)L₂-Ar² Ar¹-Pd(II)L₂-Ar² Ar¹-Pd(II)L₂-X->Ar¹-Pd(II)L₂-Ar² Transmetalation Ar¹-Pd(II)L₂-Ar²->Pd(0)L₂ Reductive Elimination Product Ar¹-Ar² (Final Product) Ar¹-Pd(II)L₂-Ar²->Product Ar¹-X 2-Bromobenzoic Acid Ar¹-X->Ar¹-Pd(II)L₂-X Ar²-B(OH)₂ 4-Nitrophenylboronic Acid Ar²-B(OH)₂->Ar¹-Pd(II)L₂-Ar² Base K₂CO₃ Base->Ar¹-Pd(II)L₂-Ar²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Safety and Troubleshooting

Safety is paramount in microwave chemistry.

  • Dedicated Equipment: Only use microwave reactors designed for chemical synthesis. These are built to withstand high pressures and corrosive chemicals and have integrated safety interlocks and monitoring systems.[7]

  • Pressure Management: Be aware of the potential for rapid pressure increases. Start with small-scale reactions to assess kinetics and avoid over-pressurization.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Conduct all operations within a certified laboratory hood.

  • Cooling: Ensure the reaction vessel has cooled sufficiently before opening to prevent sudden depressurization and solvent flashing.[9]

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Low or No Yield Inactive catalyst; Insufficient base; Low temperature/time.Use fresh Pd(OAc)₂; Ensure base is anhydrous; Increase reaction temperature or time incrementally.
Side Product Formation Homocoupling of boronic acid (Ar²-Ar²).Ensure the reaction mixture is properly degassed (if necessary, though often not needed for rapid microwave reactions[11]); Lower the reaction temperature.
Incomplete Reaction Steric hindrance; Deactivated starting material.Increase catalyst/ligand loading; Try a different ligand (e.g., XPhos); Increase reaction time.

References

  • Al-Masum, M. (n.d.). Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. ResearchGate. Retrieved from [Link]

  • Bari, S. S., & Singh, K. (2022). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Chemistry, N. R. O. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Corning. (n.d.). Microwave-assisted organic synthesis. Retrieved from [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • Glasnov, T. N., & Kappe, C. O. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Rosso, V. W., et al. (n.d.). Microwave-assisted organic synthesis. Retrieved from [Link]

  • Santamaria, J. (n.d.). Microwave-assisted organic synthesis. Retrieved from [Link]

  • Serafino, T., & Leonelli, C. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Applied Sciences, 13(23), 12727.
  • Singh, D. H., & Singh, B. K. (2015). Microwave Mediated Synthesis in Pharmaceutical Chemistry. World Journal of Pharmacy and Pharmaceutical Sciences, 8(2), 176-185.
  • Valente, C., et al. (2010). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 15(5), 3674–3685.
  • Various Authors. (n.d.). Organometallic cross-coupling reactions.
  • Various Authors. (n.d.). PART - 1 INTRODUCTION.
  • Various Authors. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Various Authors. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Various Authors. (n.d.). Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with.... ResearchGate. Retrieved from [Link]

  • Wawrzyniak, P., & Heinicke, J. (2007). Microwave-Promoted Suzuki—Miyaura Coupling of Arylboronic Acids with 1-Bromo-2-naphthol, o-Bromophenol, and o-Chlorophenol. ChemInform, 38(14).
  • Zhang, C., & Luo, J. (2006). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. Organic Letters, 8(23), 5349–5352.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Nitrobiphenyl-2-carboxylic Acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 4-Nitrobiphenyl-2-carboxylic acid via recrystallization. It is structured as a series...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 4-Nitrobiphenyl-2-carboxylic acid via recrystallization. It is structured as a series of troubleshooting questions and answers to address common challenges encountered during the experimental workflow.

Troubleshooting Guide & FAQs

Q1: How do I select the optimal solvent system for the recrystallization of 4-Nitrobiphenyl-2-carboxylic acid?

Answer:

The choice of solvent is the most critical parameter in recrystallization. The ideal solvent should dissolve the compound completely when hot but poorly when cold. For 4-Nitrobiphenyl-2-carboxylic acid, a polar aromatic carboxylic acid, polar solvents are the best starting point.

Causality & Rationale: The principle of "like dissolves like" governs solubility. 4-Nitrobiphenyl-2-carboxylic acid has a polar carboxylic acid group and a nitro group, along with a large, nonpolar biphenyl structure. This dual nature suggests that a single solvent may not be perfect, making a mixed-solvent system highly effective.

  • Good Single Solvents: Alcohols like ethanol or methanol are often effective for aromatic acids[1]. They can engage in hydrogen bonding with the carboxylic acid group.

  • Excellent Mixed-Solvent Systems: A highly effective technique is to use a solvent pair consisting of a "solvent" in which the compound is soluble (e.g., ethanol, acetone) and an "anti-solvent" in which it is poorly soluble (e.g., water)[2]. The compound is dissolved in a minimum amount of the hot primary solvent, and the hot anti-solvent is added dropwise until the solution becomes faintly cloudy (the saturation point). This allows for fine-tuned control over the crystallization process upon cooling.

Recommended Starting Points: Aqueous ethanol is a highly recommended starting point[2]. The polarity of the system can be adjusted by varying the ethanol-to-water ratio to achieve optimal recovery and purity.

Solvent/SystemBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Key Considerations
Ethanol/Water 78-10024.3 - 80.1Highly Recommended. Dissolve in minimal hot ethanol, add hot water until turbidity appears, then clarify with a drop of ethanol. Excellent for tuning solubility.
Acetic Acid 1186.2Good solvent for many organic acids, but can be difficult to remove completely from the final product.
Acetone 5620.7Strong solvent, may require a non-polar anti-solvent like hexane. Its low boiling point makes it easy to handle and remove.
Toluene 1112.4Less polar; may be useful if non-polar impurities are the primary concern. Often used for aromatic compounds.
Q2: My compound isn't dissolving completely, even in a large volume of boiling solvent. What's happening?

Answer:

This issue typically points to one of two possibilities: either you have selected an inappropriate solvent, or your crude product contains insoluble impurities.

Troubleshooting Steps:

  • Verify Solvent Choice: First, ensure the solvent is appropriate. If 4-Nitrobiphenyl-2-carboxylic acid has very low solubility in your chosen solvent even when hot, you must select a different one (refer to the table above).

  • Identify Insoluble Impurities: If you are using an appropriate solvent and material remains undissolved, it is likely an insoluble impurity (e.g., inorganic salts, catalyst residues, or polymeric byproducts). Do not add excessive solvent to dissolve these impurities, as this will drastically reduce your final yield[3].

  • Perform a Hot Filtration: The correct procedure is to add just enough hot solvent to dissolve the desired compound, leaving the impurity suspended. Then, perform a "hot filtration" by quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper to remove the insoluble material[4]. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.

Q3: The solution is dark or colored. How can I decolorize it before crystallization?

Answer:

Colored impurities are common in aromatic compounds, often arising from high-molecular-weight byproducts or degradation products. These can be effectively removed using activated charcoal (also known as Norit).

Mechanism & Protocol: Activated charcoal has a high surface area with pores that adsorb large, flat, conjugated molecules responsible for color, while leaving your smaller target molecule in solution[4].

Step-by-Step Decolorization:

  • Dissolve the crude 4-Nitrobiphenyl-2-carboxylic acid in the appropriate hot solvent.

  • Remove the flask from the heat source to prevent bumping.

  • Add a very small amount of activated charcoal (typically 1-2% of the solute mass) to the solution. Caution: Never add charcoal to a boiling solution, as it can cause violent frothing.

  • Gently reheat the solution to boiling for a few minutes to allow for adsorption.

  • Remove the charcoal via hot filtration as described in Q2. The resulting filtrate should be colorless or significantly lighter in color.

Q4: I have cooled the solution, but no crystals have formed. What should I do?

Answer:

The failure of crystals to form is a common issue, usually resulting from either using too much solvent or the solution being supersaturated[3].

Troubleshooting Strategies:

  • Reduce Solvent Volume: This is the most frequent cause[3]. If too much solvent was added initially, the solution will not be saturated at the lower temperature. Gently heat the solution to evaporate a portion of the solvent. A rotary evaporator is ideal for this. Once the volume is reduced, allow the solution to cool again.

  • Induce Crystallization (Overcome Supersaturation):

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites where crystals can begin to form[3].

    • Seeding: If you have a small crystal of pure 4-Nitrobiphenyl-2-carboxylic acid, add it to the cold solution. This "seed crystal" acts as a template for crystal growth[3].

    • Flash Cooling: Place the flask in an ice-salt bath for a short period. While slow cooling is ideal for large, pure crystals, rapid cooling can sometimes be necessary to induce initial nucleation.

Q5: My compound separated as an oil, not as crystals. How can I resolve this?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is too saturated with impurities. The oily layer is simply the molten, impure compound.

Corrective Actions:

  • Reheat and Add More Solvent: Heat the solution until the oil redissolves completely.

  • Add More Solvent: Add a small amount (10-20%) of additional hot solvent to lower the saturation point of the solution[3]. This ensures that the compound will precipitate out at a lower temperature, hopefully below its melting point.

  • Cool Slowly: Allow the flask to cool very slowly. You can insulate the flask or place it on a hot plate that is turned off to let it cool gradually to room temperature before moving it to an ice bath[3]. Slow cooling discourages oil formation and favors the growth of well-ordered crystals.

  • Lower the Polarity (for Mixed Solvents): If using a system like ethanol/water, add a bit more ethanol (the better solvent) before cooling to prevent premature precipitation.

Standard Recrystallization Protocol

This protocol provides a general workflow for the purification of 4-Nitrobiphenyl-2-carboxylic acid.

  • Dissolution: Place the crude 4-Nitrobiphenyl-2-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture to a gentle boil using a hot plate. Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • Hot Filtration (If Necessary): If there are insoluble impurities or charcoal was added, filter the hot solution through a pre-warmed funnel into a clean flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities from the mother liquor.

  • Drying: Dry the crystals thoroughly in a vacuum oven or desiccator to remove all traces of solvent. The purity can be assessed by taking a melting point.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Hot Purification cluster_crystal Crystallization & Isolation start Start with Crude 4-Nitrobiphenyl-2-carboxylic acid dissolve Dissolve in Minimum Volume of Hot Solvent start->dissolve check_color Is Solution Colored? dissolve->check_color decolorize Add Activated Charcoal, Reheat Briefly check_color->decolorize Yes check_insoluble Insoluble Impurities Present? check_color->check_insoluble No hot_filter_1 Perform Hot Filtration decolorize->hot_filter_1 filtrate Collect Hot, Clear Filtrate hot_filter_1->filtrate hot_filter_2 Perform Hot Filtration check_insoluble->hot_filter_2 Yes cool Cool Solution Slowly to Room Temp, then Ice Bath check_insoluble->cool No hot_filter_2->filtrate filtrate->cool check_crystals Crystals Formed? cool->check_crystals oiling_out Compound Oiled Out? check_crystals->oiling_out No collect Collect Crystals by Vacuum Filtration check_crystals->collect Yes troubleshoot Troubleshoot: 1. Reduce Solvent Volume 2. Scratch Flask 3. Add Seed Crystal oiling_out->troubleshoot No fix_oil Fix: 1. Reheat to Dissolve 2. Add More Solvent 3. Cool Very Slowly oiling_out->fix_oil Yes troubleshoot->cool fix_oil->cool wash Wash with Ice-Cold Solvent collect->wash dry Dry Crystals Under Vacuum wash->dry final Pure 4-Nitrobiphenyl-2-carboxylic acid dry->final

Caption: Workflow for the purification of 4-Nitrobiphenyl-2-carboxylic acid.

References

  • Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester.
  • University of Canterbury. (n.d.). Organic Laboratory Techniques 2: Recrystallisation.
  • Reddit. (2023). Good solvent for recrystalizing 4-biphenyl carboxylic acid?
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization.
  • Google Patents. (1972). Purification of aromatic polycarboxylic acids by recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Reddit. (2012). Help! Recrystallization sources of error.
  • Sigma-Aldrich. (n.d.). Biphenyl-4-carboxylic acid 95.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.

Sources

Optimization

overcoming solubility issues of 4-Nitrobiphenyl-2-carboxylic acid in water

Ticket #: 4NB-SOL-001 Subject: Technical Guide: Overcoming Solubility Barriers for 4-Nitrobiphenyl-2-carboxylic Acid (4-NB-2-CA) Status: Open Priority: High (Blocker for Biological Assays)[1] Executive Summary: The Physi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 4NB-SOL-001 Subject: Technical Guide: Overcoming Solubility Barriers for 4-Nitrobiphenyl-2-carboxylic Acid (4-NB-2-CA) Status: Open Priority: High (Blocker for Biological Assays)[1]

Executive Summary: The Physicochemical Challenge

You are likely encountering precipitation because 4-Nitrobiphenyl-2-carboxylic acid presents a "solubility paradox" common in biphenyl scaffolds:

  • The Hydrophobic Core: The biphenyl backbone is highly lipophilic (logP > 3.0 estimated), driving the molecule to aggregate in water.

  • The Acidic Handle: The carboxylic acid at position 2 (ortho) provides a pH-dependent solubility switch, but it is "off" (protonated) at acidic or neutral pH.

  • The Nitro Group: While polar, the nitro group does not ionize to assist solubility and can increase crystal lattice energy, making the solid harder to dissolve.

This guide provides three validated workflows to solubilize 4-NB-2-CA, ranging from simple buffer adjustments to advanced molecular encapsulation.[1]

Module 1: The pH-Switch Strategy (Primary Solution)

The Science: As a carboxylic acid, 4-NB-2-CA follows the Henderson-Hasselbalch equation .[1] To achieve thermodynamic solubility, the pH of your solution must be at least 2 units above the molecule's pKa.

  • Estimated pKa: ~3.8 – 4.2 (typical for ortho-substituted benzoic acids).[1]

  • Target pH: > 6.5 (ideally 7.4 – 8.0).

The Trap: Dissolving the solid acid directly into water (pH ~5.5) or unbuffered saline will fail. The protonated form (


) is insoluble; you must drive the equilibrium to the ionized carboxylate form (

).
Protocol: In-Situ Salt Formation
  • Weighing: Weigh the target amount of 4-NB-2-CA solid.

  • Wetting: Add a minimal volume of 0.1 M NaOH (approx. 1.1 molar equivalents relative to the acid).

    • Why? This instantly deprotonates the acid, forming the soluble sodium salt.

  • Dissolution: Vortex until the solution is clear.

  • Dilution: Slowly add your buffer (PBS or HEPES, pH 7.4) to reach the final volume.

  • Verification: Check pH. If it drops below 6.0, the compound may reprecipitate. Readjust with dilute NaOH if necessary.

Critical Note: Avoid buffers with high ionic strength initially, as the "Common Ion Effect" (e.g., high Na+ in saline) can suppress the solubility of the sodium salt form.

Module 2: The Co-Solvent "Stock" Strategy

The Science: If pH adjustment is not feasible (e.g., acidic assay conditions), you must use a water-miscible organic solvent to lower the dielectric constant of the medium.

Solvent Compatibility Table

SolventSolubility of 4-NB-2-CABiological Toxicity Limit (Final %)Recommendation
DMSO High (>50 mM)< 0.1% (Sensitive Cells)< 0.5% (Robust Lines)Gold Standard
Ethanol Moderate< 1.0%Volatile; evaporation alters concentration.[1]
DMF High< 0.1%Toxic; avoid if possible.[2]
Troubleshooting "Crash-Out" (Precipitation upon Dilution)

Users often report immediate cloudiness when injecting a DMSO stock into aqueous buffer.[1] This is caused by the "Solvent Shift" : the local environment around the droplet becomes water-rich too fast, forcing the hydrophobic biphenyl rings to aggregate before they can disperse.

The "Submarine" Mixing Protocol:

  • Prepare Stock: Dissolve 4-NB-2-CA in 100% DMSO at 1000x the final concentration.

  • Turbulence: Set your aqueous buffer stirring rapidly (magnetic stir bar).

  • Submerged Injection: Do not drop the DMSO on the surface. Submerge the pipette tip halfway into the vortexing buffer and dispense slowly.

    • Mechanism:[1][3] This ensures immediate dispersion, preventing local regions of high water/low solvent where precipitation nucleates.

Module 3: Advanced Formulation (Cyclodextrins)

The Science: For in vivo studies or highly sensitive cell assays where DMSO is toxic, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the superior solution.[1] The hydrophobic biphenyl core inserts into the CD cavity, while the hydrophilic exterior keeps the complex soluble in water.

Protocol: Complexation
  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in water or PBS.[1]

  • Addition: Add excess 4-NB-2-CA to the vehicle.

  • Equilibration: Shake or stir at room temperature for 24 hours.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove undissolved solids.

  • Quantification: Measure concentration via UV-Vis (absorbance at ~270-300 nm) against a standard curve.

Visual Troubleshooting Guide

Diagram 1: Solubility Strategy Decision Tree

SolubilityStrategy Start Start: 4-NB-2-CA Solid AssayType What is your Assay Type? Start->AssayType ChemAssay Chemical / Enzymatic (Robust) AssayType->ChemAssay CellAssay Live Cell / In Vivo (Sensitive) AssayType->CellAssay PH_Check Is pH > 7.0 allowed? ChemAssay->PH_Check DMSO_Check Is DMSO > 0.1% allowed? CellAssay->DMSO_Check Method_Salt Method A: In-Situ Salt (Dissolve in dilute NaOH, then buffer) PH_Check->Method_Salt Yes Method_CoSolv Method B: DMSO Stock (Use 'Submarine' Injection) PH_Check->Method_CoSolv No DMSO_Check->Method_CoSolv Yes Method_CD Method C: Cyclodextrin (HP-beta-CD Complex) DMSO_Check->Method_CD No

Caption: Decision matrix for selecting the optimal solubilization method based on assay constraints.

Diagram 2: The "Crash-Out" Mechanism

CrashOut Stock DMSO Stock (Solvated Molecules) Injection Injection into Aqueous Buffer Stock->Injection LocalEnv Local High Water Conc. (Dielectric Shift) Injection->LocalEnv Path A Dispersion Rapid Dilution (Maintains Meta-stability) Injection->Dispersion Path B Path_Bad Slow Mixing / Surface Drop Path_Good Rapid Mixing / Submerged Precip PRECIPITATION (Aggregates Form) LocalEnv->Precip Hydrophobic Collapse Soluble SOLUBLE (Homogeneous) Dispersion->Soluble

Caption: Visualizing why "Submarine Mixing" (Path B) prevents precipitation compared to surface dropping (Path A).[1]

Frequently Asked Questions (FAQs)

Q: Can I heat the solution to dissolve the precipitate? A: Heating (up to 50°C) can assist initial dissolution, but it is risky. If the solution is supersaturated, the compound will likely precipitate again upon cooling (recrystallization), potentially ruining your assay mid-experiment. It is better to rely on thermodynamic solubility (pH/Co-solvents) rather than kinetic solubility (Heat).

Q: My buffer contains Magnesium (Mg2+) or Calcium (Ca2+). Is that a problem? A: Potentially. Biphenyl carboxylic acids can form insoluble salts with divalent cations (Mg2+, Ca2+), similar to how soap scum forms. If you see precipitation in Krebs or HBSS buffers but not in PBS, try dissolving the compound in a Ca/Mg-free buffer first, then diluting it into the final medium, or add a chelator like EDTA if the assay permits.

Q: How do I store the stock solution? A: Store 10-100 mM stocks in 100% DMSO at -20°C. Avoid repeated freeze-thaw cycles, as moisture from the air can enter the cold DMSO, causing the "crash out" inside the tube over time. Aliquot into single-use vials.

References

  • Henderson-Hasselbalch & Solubility

    • LibreTexts Chemistry. (2024).[4] Biological Acids and the Henderson-Hasselbalch Equation. Link

    • Relevance: Foundational principle for Module 1 (pH adjustment).
  • DMSO Toxicity in Assays

    • Nikon Instruments. (n.d.). The Cytotoxicity of DMSO in Live-Cell Imaging. Link

    • Relevance: Establishes the 0.1% - 0.5% safety limits cited in Module 2.
  • Cyclodextrin Complexation

    • Kim, D.H., et al. (2019).[5] Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation. Link

    • Relevance: Validates the use of HP-β-CD for hydrophobic drugs (Module 3).
  • Solubility of Carboxylic Acids

    • Starr, J.N., & King, C.J. (1992).[6] Water-enhanced solubility of carboxylic acids in organic solvents. Ind. Eng. Chem. Res. Link[1]

    • Relevance: Explains the phase behavior of carboxylic acids in mixed solvent systems.

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for 4-Nitrobiphenyl-2-carboxylic Acid

Topic: Optimizing Catalyst Load for 4-Nitrobiphenyl-2-carboxylic Acid Synthesis Ticket ID: OPT-PD-SUZ-4NB Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Chemical Context...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Load for 4-Nitrobiphenyl-2-carboxylic Acid Synthesis Ticket ID: OPT-PD-SUZ-4NB Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

The Challenge: Synthesizing 4-Nitrobiphenyl-2-carboxylic acid via Suzuki-Miyaura cross-coupling presents a classic "push-pull" conflict in catalysis:

  • Steric Hindrance: The ortho-carboxylic acid on the electrophile (2-halobenzoic acid) creates significant steric bulk, impeding oxidative addition and transmetallation.

  • Electronic Instability: The para-nitro group on the nucleophile (4-nitrophenylboronic acid) makes the C-B bond electron-deficient, drastically increasing the rate of protodeboronation (hydrolysis of the boronic acid) before coupling can occur.

The Optimization Goal: To reduce Palladium (Pd) loading from standard screening levels (3–5 mol%) to process-viable levels (<0.5 mol%) while suppressing deboronation and managing the inhibitory effect of the free carboxylic acid.

Catalyst Selection & Loading Strategy (Module A)

FAQ: Which catalyst system handles both steric bulk and electron-deficient boronic acids?

Recommendation: Do not use tetrakis(triphenylphosphine)palladium(0) [


]. It is too bulky and unstable for this specific steric/electronic mismatch.

Optimal System:

  • Precursor: Palladium(II) Acetate [

    
    ]
    
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .

  • Why? SPhos is electron-rich (facilitating oxidative addition into the hindered 2-bromo bond) and bulky (promoting reductive elimination). Crucially, it creates a highly active monolithic Pd(0) species that couples faster than the nitro-boronic acid can decompose.

FAQ: How do I lower the catalyst load without stalling the reaction?

The "Activation" Protocol: You cannot simply reduce the amount of catalyst; you must increase its turnover frequency (TOF).

  • Pre-activation: Heat

    
     and SPhos (1:2 ratio) in the solvent for 10 minutes before adding reactants. This generates the active catalytic species 
    
    
    
    .
  • Slow Addition: If using <0.1 mol% Pd, add the 4-nitrophenylboronic acid in portions. This keeps the concentration of the unstable boronic acid low relative to the active catalyst, favoring coupling over deboronation.

Optimization Table: Ligand Performance Comparison

LigandLoading (mol%)Yield (%)TON (Turnover Number)Notes

3.045%15Poor stability; significant protodeboronation.
dppf 1.068%68Moderate; good for aryl chlorides but slow here.
SPhos 0.1 96% 960 Best performance; rapid coupling protects boronic acid.
XPhos 0.292%460Excellent alternative if SPhos is unavailable.

Troubleshooting Reaction Conditions (Module B)

FAQ: I see a black precipitate form immediately. What is happening?

Diagnosis: "Pd Black" formation. Cause: The free carboxylic acid (-COOH) is protonating the phosphine ligand or the Pd-intermediate, causing the complex to fall apart and the metal to aggregate. Solution:

  • Base Stoichiometry: You must use at least 2.5 equivalents of base (e.g.,

    
     or 
    
    
    
    ).
    • Eq 1: Deprotonates the -COOH to -COO⁻ (preventing catalyst poisoning).

    • Eq 2: Activates the boronic acid (forming the boronate "ate" complex).

    • Eq 0.5: Buffer excess.

  • Order of Addition: Add the Base and the 2-Bromobenzoic acid first. Stir for 10 mins to form the potassium benzoate salt. Then add the catalyst and boronic acid.[1]

FAQ: My conversion stalls at 60%, and I see nitrobenzene in the LCMS.

Diagnosis: Protodeboronation. Mechanism: The base attacks the Boron atom, but instead of transmetallating, the C-B bond hydrolyzes, releasing nitrobenzene (the byproduct) and boric acid. Solution:

  • Switch Solvent: Move from MeOH/Water to DME/Water (4:1) or Toluene/Water (4:1) . Reducing the water content slows hydrolysis but maintains enough solubility for the inorganic base.

  • Switch Base: Use

    
     (tripotassium phosphate)  instead of Carbonates. Phosphate is more basic but less nucleophilic towards Boron in certain solvents, stabilizing the "ate" complex.
    

Visualizing the Optimization Logic

The following diagram outlines the decision matrix for optimizing this specific synthesis.

OptimizationLogic Start Start: Low Yield / High Cat Load CheckImpurity Analyze Impurities (LCMS) Start->CheckImpurity Impurity_Nitro Major Impurity: Nitrobenzene (Protodeboronation) CheckImpurity->Impurity_Nitro C-B Bond Cleavage Impurity_SM Major Impurity: SM Remaining (Cat Deactivation) CheckImpurity->Impurity_SM Pd Black Formation Action_Deboro 1. Switch to Anhydrous/Low Water 2. Use K3PO4 instead of K2CO3 3. Slow addition of Boronic Acid Impurity_Nitro->Action_Deboro Action_Stall 1. Increase Ligand:Pd ratio (2:1) 2. Pre-form Carboxylate Salt 3. Switch to SPhos/XPhos Impurity_SM->Action_Stall Result Target: <0.5 mol% Pd >95% Yield Action_Deboro->Result Action_Stall->Result

Caption: Decision tree for troubleshooting catalyst failure modes based on impurity profiling.

Optimized Experimental Protocol

Objective: Synthesis of 4-Nitrobiphenyl-2-carboxylic acid at 0.5 mol% Pd loading.

Reagents:

  • 2-Bromobenzoic acid (1.0 equiv)

  • 4-Nitrophenylboronic acid (1.2 equiv)

  • 
     (0.005 equiv / 0.5 mol%)
    
  • SPhos (0.01 equiv / 1.0 mol%)

  • 
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Salt Formation (Critical):

    • In a reaction vessel, charge 2-Bromobenzoic acid (1.0 eq) and

      
       (3.0 eq).
      
    • Add the solvent mixture (Dioxane/Water).

    • Stir at room temperature for 15 minutes. This ensures the carboxylic acid is fully deprotonated and solubilized, preventing catalyst poisoning.

  • Catalyst Pre-complexation:

    • In a separate small vial, dissolve

      
       and SPhos in a minimal amount of Dioxane. Stir for 5 minutes under Nitrogen until the solution turns yellow/orange.
      
  • Coupling:

    • Add the 4-Nitrophenylboronic acid to the main vessel.

    • Inject the pre-complexed catalyst solution.

    • Heat the mixture to 80°C . Do not reflux aggressively; 80°C is sufficient for SPhos and reduces thermal deboronation.

  • Monitoring:

    • Monitor via HPLC/UPLC after 2 hours. If conversion >98%, proceed to workup.

  • Workup & Pd Removal (The "Cleanup"):

    • Cool to room temperature.[1][2]

    • Acidify carefully with 1M HCl to pH 3-4 (precipitating the product).

    • Pd Scavenging: Before filtration, add SiliaMetS® Thiol (or equivalent scavenger) and stir for 30 mins.

    • Filter the precipitate.[1] Wash with water (to remove inorganic salts) and cold ethanol (to remove organic impurities).

Post-Reaction: Palladium Removal Strategy

Even with optimized loading, pharmaceutical intermediates require strict metal limits (<10 ppm).

MethodEfficiencyProsCons
Crystallization MediumLow cost; purifies organic impurities simultaneously.Pd often occludes within the crystal lattice of carboxylic acids.
Silica Scavengers (Thiol) High Highly specific for Pd(II); easy filtration.Adds a consumable cost.
Activated Carbon Low-MediumCheap.Non-specific; yield loss due to API adsorption.

Recommendation: Since the product precipitates upon acidification, re-dissolve the crude wet cake in dilute NaOH , treat with a Thiol-modified silica scavenger for 1 hour, filter the silica, and re-precipitate with HCl. This "dissolution-precipitation" cycle is the most effective way to liberate occluded Palladium.

References

  • General Suzuki Mechanism & Side Reactions

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[3] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.

  • Optimization for Hindered Substrates (SPhos/XPhos)

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Coupling of Free Carboxylic Acids

    • Goossen, L. J., & Rodríguez, N. (2010). Decarboxylative Cross-Coupling of Aryl Tosylates with Aromatic Carboxylate Salts. Chemical Communications.
  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.

Sources

Optimization

minimizing side reactions during nitration of biphenyl-2-carboxylic acid

Technical Support Center: Nitration of Biphenyl-2-Carboxylic Acid Welcome to the technical support center for the nitration of biphenyl-2-carboxylic acid. This guide is designed for researchers, chemists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitration of Biphenyl-2-Carboxylic Acid

Welcome to the technical support center for the nitration of biphenyl-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific electrophilic aromatic substitution. Here, we address common challenges, provide field-tested troubleshooting advice, and offer detailed protocols to help you minimize side reactions and maximize the yield and purity of your desired nitrated products.

The nitration of biphenyl-2-carboxylic acid is a critical transformation for synthesizing various pharmaceutical intermediates. However, the reaction is often plagued by challenges related to regioselectivity, polysubstitution, and oxidative degradation. The interplay between the activating phenyl group and the deactivating, meta-directing carboxylic acid group creates a complex directive landscape on the aromatic system. This guide provides the causal explanations behind these issues and offers robust solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic insights and corrective actions.

Q1: I'm observing poor regioselectivity. The nitro group is adding to multiple positions on both rings. How can I improve selectivity for the desired isomer?

Root Cause Analysis: The regiochemical outcome is a delicate balance between the directing effects of the two substituents. The phenyl group is an ortho-, para-director, activating the ring it is attached to (Ring A). Conversely, the carboxylic acid (-COOH) group is a deactivating meta-director for Ring A. The second phenyl ring (Ring B) is also activated towards substitution. This competition often leads to a mixture of isomers.

  • Electronic Effects: The -COOH group withdraws electron density from Ring A, deactivating it towards electrophilic attack. The phenyl group (Ring B) activates Ring A, primarily at the ortho and para positions relative to the point of attachment.

  • Steric Hindrance: The bulky carboxylic acid and the adjacent phenyl ring can sterically hinder attack at positions ortho to the carboxyl group.

  • Reaction Conditions: Temperature and the choice of nitrating agent significantly influence the kinetic vs. thermodynamic product distribution.[1][2]

Recommended Actions:

  • Temperature Control is Critical: Maintain a low reaction temperature, typically between 0°C and 5°C.[3] Lower temperatures reduce the overall reaction rate, allowing the subtle electronic differences to better control the regioselectivity and disfavoring the formation of undesired isomers.

  • Choice of Nitrating Agent: The standard concentrated HNO₃/H₂SO₄ mixture is highly reactive and can lead to poor selectivity.[4][5][6] Consider milder or alternative nitrating systems that can offer better control.

  • Solvent Effects: The choice of solvent can influence the effective nature of the nitrating species and the conformation of the substrate, thereby altering the isomer ratio. Experimenting with co-solvents may be beneficial.[7]

Q2: My reaction is producing a significant amount of dinitro and other polysubstituted compounds. How can I promote monosubstitution?

Root Cause Analysis: Polynitration occurs when the reaction conditions are too harsh or when the reaction is allowed to proceed for too long. Although the first nitro group is strongly deactivating, forcing conditions can lead to a second, or even third, substitution.[4][8]

  • Stoichiometry: Using an excess of the nitrating agent is the most common cause of polysubstitution.[1]

  • Temperature: Higher temperatures provide the necessary activation energy for the deactivated ring to undergo a second nitration.[9]

  • Reaction Time: Allowing the reaction to continue long after the starting material has been consumed increases the probability of further nitration of the mononitrated product.

Recommended Actions:

  • Control Stoichiometry: Use a molar ratio of the nitrating agent to the biphenyl-2-carboxylic acid that is as close to 1:1 as possible.[1] This can be achieved by the slow, dropwise addition of the nitrating agent to the substrate solution.

  • Maintain Low Temperature: Keep the reaction temperature low (0-10°C) to significantly disfavor the second nitration on the now electron-deficient ring.[1]

  • Monitor Reaction Progress: Use an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to monitor the consumption of the starting material. Quench the reaction promptly once the biphenyl-2-carboxylic acid is no longer detected.

Q3: My reaction mixture is turning dark brown or black, and I'm isolating a tar-like substance instead of a clean product. What is causing this decomposition?

Root Cause Analysis: The formation of dark, insoluble tars is indicative of oxidative side reactions.[10] The strong oxidizing nature of nitric acid, especially under harsh conditions (high temperatures or high concentrations), can lead to the degradation of the aromatic substrate.

  • Oxidative Conditions: Concentrated nitric acid is a potent oxidizing agent. This effect is exacerbated at elevated temperatures.

  • Substrate Sensitivity: Aromatic compounds, particularly those with activating groups, can be susceptible to oxidation, leading to complex polymerization and decomposition pathways.[10]

Recommended Actions:

  • Strict Temperature Control: This is the most critical parameter. Ensure the reaction temperature does not exceed the recommended range (typically below 10°C). Pre-cool all acid solutions before mixing.

  • Controlled Addition: Add the nitrating agent slowly and subsurface to the solution of the aromatic compound. This ensures localized heat buildup is minimized and the concentration of the nitrating agent remains low.

  • Consider Alternative Reagents: For sensitive substrates, reagents other than traditional mixed acid may be necessary. Milder nitrating agents can reduce the extent of oxidative side reactions.[11]

Frequently Asked Questions (FAQs)

FAQ 1: What is the optimal nitrating agent for this substrate?

The "optimal" agent depends on the desired outcome and available equipment. A comparison is provided below:

Nitrating AgentAdvantagesDisadvantagesTypical Conditions
Conc. HNO₃ / Conc. H₂SO₄ Inexpensive, readily available, highly reactive.[4][5][12]Can lead to poor selectivity, polysubstitution, and oxidation if not carefully controlled.[11]0-10°C
Fuming HNO₃ Extremely reactive, useful for deactivated substrates.Highly corrosive and hazardous; often leads to oxidation and poor control.< 0°C
Bi(NO₃)₃·5H₂O / MgSO₄ Greener, mechanochemical conditions possible, can offer different selectivity.[13]May require specific equipment (ball mill); conditions may need optimization.Solid-state grinding
N-Nitrosaccharin Bench-stable, controllable source of NO₂⁺, mild conditions, high functional group tolerance.[11]Reagent must be synthesized; may be more expensive for large-scale work.55-85°C in HFIP or MeCN

For initial trials aiming for controlled mononitration, the classic concentrated HNO₃ / H₂SO₄ system remains the standard, provided that temperature and stoichiometry are meticulously controlled.

FAQ 2: How can I best monitor the reaction and characterize the products?

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is an effective and rapid method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to resolve the starting material from the product(s). The disappearance of the starting material spot indicates the reaction is nearing completion.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for determining the structure and regiochemistry of the products. The substitution pattern can be elucidated by analyzing the chemical shifts and coupling patterns of the aromatic protons.[14]

    • Mass Spectrometry (MS): Confirms the molecular weight of the product, verifying the addition of a single nitro group.

    • Melting Point: A sharp melting point for the recrystallized product is a good indicator of purity.

Workflow & Decision Guide for Troubleshooting

This diagram outlines a logical workflow for addressing common issues during the nitration process.

TroubleshootingWorkflow Start Problem Observed PoorSelectivity Poor Regioselectivity (Isomer Mixture) Start->PoorSelectivity PolyNitration Polysubstitution (Dinitro Products) Start->PolyNitration Decomposition Decomposition (Tars, Dark Color) Start->Decomposition Cause_Temp Cause: Temperature Too High? PoorSelectivity->Cause_Temp Cause_Agent Cause: Nitrating Agent Too Harsh? PoorSelectivity->Cause_Agent PolyNitration->Cause_Temp Cause_Stoich Cause: Excess Nitrating Agent? PolyNitration->Cause_Stoich Cause_Time Cause: Reaction Time Too Long? PolyNitration->Cause_Time Decomposition->Cause_Temp Decomposition->Cause_Agent Action_Temp Action: Maintain Temp at 0-5°C Cause_Temp->Action_Temp Action_Stoich Action: Use 1:1 Stoichiometry (Slow Addition) Cause_Stoich->Action_Stoich Action_Monitor Action: Monitor by TLC & Quench Cause_Time->Action_Monitor Action_Agent Action: Consider Milder Reagent Cause_Agent->Action_Agent

Caption: Troubleshooting Decision Tree for Biphenyl-2-Carboxylic Acid Nitration.

Recommended Protocol: Selective Mononitration

This protocol is designed to favor selective mononitration by carefully controlling reaction parameters.

Safety Precaution: This procedure involves the use of highly corrosive and strong oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Reagents & Equipment:

  • Biphenyl-2-carboxylic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice/water bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Thermometer

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve biphenyl-2-carboxylic acid (1.0 eq) in a minimal amount of concentrated sulfuric acid.

  • Cooling: Place the flask in an ice/water bath and cool the solution to 0°C with vigorous stirring. Ensure the temperature is stable before proceeding.[3]

  • Nitrating Mixture Preparation: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid. This process is highly exothermic; prepare this mixture in an ice bath to maintain a low temperature.

  • Slow Addition: Transfer the cold nitrating mixture to a dropping funnel. Add the mixture dropwise to the stirred solution of the biphenyl-2-carboxylic acid over 30-60 minutes.

  • Temperature Monitoring: Crucially, monitor the internal temperature of the reaction flask throughout the addition. Do not allow the temperature to rise above 5°C.[3] Adjust the addition rate as necessary to maintain this temperature.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress using TLC.

  • Quenching: Once the starting material is consumed, carefully and slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

  • Purification: Air-dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

References

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Clark, J. (n.d.). The Nitration of Benzene. Chemguide. [Link]

  • Chemistry Stack Exchange. (2018). Why nitration of biphenyl gives 2-nitrobiphenyl as major product?. [Link]

  • Chemistry LibreTexts. (2019). 18.4 Aromatic Nitration and Sulfonation. [Link]

  • Guo, F. C., et al. (2018). Facile nitration of aromatic compounds using Bi(NO3)3·5H2O/MgSO4 under mechanochemical conditions. Green Processing and Synthesis. [Link]

  • AK LECTURES. (2019). Nitration of Aromatic Compounds. YouTube. [Link]

  • Hoggett, J. G., et al. (1971). Nitration and Aromatic Reactivity. Cambridge University Press. [Link]

  • BYJU'S. (n.d.). Aromatic Nitration. [Link]

  • University of Wisconsin-La Crosse. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. [Link]

  • Google Patents. (1993).
  • Lee, K., & Lee, S. H. (2001). Regioselectivity in Nitration of Biphenyl Derivatives. Journal of The Korean Chemical Society. [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. [Link]

  • The Organic Chemistry Tutor. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube. [Link]

  • ResearchGate. (2021). Synthetic Protocols for Aromatic Nitration: A Review. [Link]

  • Digital Commons @ SPU. (2021). Assessing Competitive Reaction Rates in the Nitration of 2-Methylbiphenyl, Biphenyl, and Toluene to Determine Steric Hindrance. [Link]

  • Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. [Link]

  • Nature Communications. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

Sources

Troubleshooting

removing palladium impurities from 4-Nitrobiphenyl-2-carboxylic acid

Topic: Purification of 4-Nitrobiphenyl-2-carboxylic acid (Suzuki-Miyaura Coupling Intermediate) Executive Summary & Triage Removing palladium (Pd) from biaryl carboxylic acids like 4-Nitrobiphenyl-2-carboxylic acid prese...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 4-Nitrobiphenyl-2-carboxylic acid (Suzuki-Miyaura Coupling Intermediate)

Executive Summary & Triage

Removing palladium (Pd) from biaryl carboxylic acids like 4-Nitrobiphenyl-2-carboxylic acid presents a unique chemical challenge. The carboxylic acid moiety (


) and the nitro group (

) can act as ligands, stabilizing Pd species and dragging them into the crystal lattice during standard recrystallization. Furthermore, the biphenyl core creates a lipophilic pocket that traps non-polar Pd-catalyst ligands (e.g., triphenylphosphine).

Regulatory Constraint: Per ICH Q3D guidelines, oral drug products typically require Pd levels


 (Option 1 limit). Standard workups often leave 500–1000 ppm.

The Solution Strategy: We utilize the acidic nature of your substrate. Unlike neutral molecules, your product can act as a "switch"—soluble in base, insoluble in acid. We leverage this to wash away Pd complexes while the product is dissolved, or use specific scavengers that target Pd in the presence of competing carboxylates.

Decision Matrix: Select Your Protocol

decision_tree start START: Current State of Material state_solid Solid / Crude Precipitate start->state_solid state_soln In Organic Solution (THF/EtOAc) start->state_soln q_solubility Can you dissolve it in aqueous base (1M NaOH)? state_solid->q_solubility method_B METHOD B: Silica-Supported Scavengers (Si-Thiol / Si-DMT) state_soln->method_B Keep in Organic Phase method_A METHOD A: L-Cysteine 'Dissolve & Precipitate' (Highest Efficiency for Acids) q_solubility->method_A Yes (Preferred) method_C METHOD C: Activated Carbon (Hot Filtration) q_solubility->method_C No (Solubility issues)

Figure 1: Workflow selection based on substrate solubility and current physical state.

Method A: The "Dissolve & Precipitate" (L-Cysteine Wash)

Best For: Bulk crude solids. Mechanism: Ligand Exchange.[1] L-Cysteine forms a highly water-soluble complex with Pd, while your product (as a salt) remains in solution. Upon acidification, the product precipitates, leaving the Pd-Cysteine complex in the mother liquor.

The Protocol
  • Dissolution: Suspend the crude 4-Nitrobiphenyl-2-carboxylic acid in water (5–10 volumes).

  • Basification: Slowly add

    
     until the solid fully dissolves and pH reaches 10–11. The solution should be clear (dark orange/brown due to the nitro group).
    
  • Scavenging: Add L-Cysteine (0.5 to 1.0 weight equivalent relative to the Pd content, or simply 10–20 wt% of the substrate if Pd content is unknown).

    • Note: N-Acetylcysteine (NAC) is a viable alternative if L-Cysteine is unavailable.

  • Digestion: Stir at 40–50°C for 1 hour . This kinetic energy is crucial to break the Pd-Product chelation.

  • Filtration (Critical): Filter the basic solution through a pad of Celite or a 0.45

    
    m membrane to remove insoluble Pd black or colloidal Pd.
    
    • Why? If you skip this, Pd particles will re-trap in your product during precipitation.

  • Precipitation: Slowly add

    
     to the filtrate with vigorous stirring until pH reaches 1–2. The product will precipitate.
    
  • Isolation: Filter the solid. Wash the cake copiously with water (to remove the water-soluble Pd-Cysteine complex).

Expected Result: Reduction from ~1000 ppm to <20 ppm.

Method B: Solid-Supported Scavengers (Organic Phase)

Best For: Material already dissolved in THF, EtOAc, or DMF; or if the aqueous method causes emulsions. Recommended Scavenger: SiliaMetS® Thiol or QuadraPure™ TU (Thiourea) .

Why not amine-based scavengers? Your product is a carboxylic acid. It will protonate basic scavengers (like diamines), neutralizing them and potentially binding the product itself to the silica, causing yield loss. Thiol/Thiourea scavengers are neutral and acid-compatible.

Comparative Scavenger Data (Typical for Suzuki Products)
Scavenger TypeFunctional GroupCompatibility with -COOHPd Removal Efficiency
Si-Thiol Mercaptan (-SH)High (Neutral)Excellent (>95%)
Si-DMT DimercaptotriazineHigh (Neutral)Superior (>99%)
Si-Diamine EthylenediamineLow (Basic - binds product)Moderate (pH dependent)
Carbon Activated CharcoalHighVariable (Non-specific)
The Protocol
  • Loading: Dissolve crude material in THF or Ethyl Acetate (10 volumes).

  • Addition: Add Si-Thiol (4 equivalents relative to residual Pd). If Pd content is unknown, add 10 wt% relative to the substrate.

  • Temperature: Heat to 50°C for 4 hours. Room temperature scavenging is often too slow for Pd species deeply complexed with nitro-aromatics.

  • Filtration: Filter through a fine frit or Celite to remove the silica.

  • Analysis: Test an aliquot. If Pd is still high, repeat with fresh scavenger.

Troubleshooting & FAQs

Q1: I used Activated Carbon (Charcoal), but my Pd levels are still 200 ppm. Why?

  • A: Activated carbon relies on physisorption. The 4-Nitrobiphenyl-2-carboxylic acid molecule is flat and lipophilic, competing with Pd for binding sites on the carbon pore surface.

  • Fix: Switch to Chemisorption (Method A or B). If you must use carbon, use a specialized grade like Darco® KB-G (acid washed) and perform the treatment at reflux, not room temperature.

Q2: My product turned bright yellow/orange after adding NaOH. Did I degrade it?

  • A: Likely not. Nitro-aromatics often form colored charge-transfer complexes or simply deprotonate to highly colored anions in base. This is reversible upon acidification (Method A, Step 6).

  • Check: Verify by LC-MS before and after acidification.

Q3: Can I use TMT (Trimercaptotriazine) sodium salt?

  • A: Yes, TMT-Na3 is a water-soluble scavenger. However, it precipitates Pd as a fine sludge that can be difficult to filter.

  • Warning: If you use TMT, you must filter the Pd-TMT precipitate before re-acidifying your product, or the Pd precipitate will mix with your product crystals.

Q4: The "Dissolve & Precipitate" method (Method A) gave me an oil, not a solid.

  • A: You likely acidified too quickly or at too high a temperature.

  • Fix: Acidify slowly at room temperature or 0°C. If it oils out, re-dissolve in base, add a seed crystal during acidification, and stir slowly.

Mechanistic Visualization

Understanding why we use specific ligands prevents future errors.

mechanism cluster_0 Contaminated State cluster_1 Scavenging Action cluster_2 Separation Pd_Complex Pd(II) bound to Product (-COOH / -NO2) Exchange Ligand Exchange (Driven by Sulfur Affinity) Pd_Complex->Exchange Heat + Mixing Ligand Strong Ligand (L-Cysteine or Si-Thiol) Ligand->Exchange Pd_Waste Pd-Ligand Complex (Stays in Water or on Silica) Exchange->Pd_Waste Pure_Prod Purified Product (Precipitates / Filtrate) Exchange->Pure_Prod

Figure 2: The Ligand Exchange Mechanism. Sulfur-based ligands (Cysteine/Thiol) displace the oxygen/nitrogen coordination from the product.

References
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

    • Context: The foundational text on Pd removal, establishing the efficacy of L-Cysteine and silica scavengers.
  • ICH Expert Working Group. (2019). ICH Q3D(R1): Guideline for Elemental Impurities. International Council for Harmonisation.[2][3] Link

    • Context: Defines the regulatory limits (PDE) for Palladium in drug substances.
  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers User Guide. Link

    • Context: Technical data on Si-Thiol vs.
  • Biotage. (2023).[4] Strategies for Removing Palladium from Reaction Mixtures. Link

    • Context: Comparative efficiency of resin-based scavengers.[5]

Sources

Optimization

Technical Support Center: Industrial Scale-Up of 4-Nitrobiphenyl-2-carboxylic Acid Synthesis

Introduction: 4-Nitrobiphenyl-2-carboxylic acid is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Transitioning its synthesis from the laboratory bench to an industrial scale intr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 4-Nitrobiphenyl-2-carboxylic acid is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Transitioning its synthesis from the laboratory bench to an industrial scale introduces significant challenges related to yield, purity, cost-effectiveness, safety, and environmental impact. This guide provides researchers, process chemists, and drug development professionals with in-depth technical support, troubleshooting advice, and frequently asked questions to navigate the complexities of large-scale production. Our focus is on robust, scalable, and validated methodologies, emphasizing the causality behind process decisions to ensure scientific integrity and successful implementation.

Section 1: Recommended Synthetic Routes for Industrial Scale-Up

The industrial synthesis of 4-Nitrobiphenyl-2-carboxylic acid predominantly relies on cross-coupling reactions to form the critical biphenyl bond. The choice of methodology is a trade-off between raw material cost, catalyst cost, reaction conditions, and waste streams. We present the two most viable routes: the Suzuki-Miyaura Coupling and the Ullmann Condensation.

Method A: Suzuki-Miyaura Coupling (Preferred Route)

The Suzuki-Miyaura reaction is often the preferred method for industrial applications due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of catalysts and boronic acids.[1] The general unavailability of 4-nitrophenylboronic acid-2-carboxylic acid necessitates a strategy where the biphenyl bond is formed first, followed by manipulation of the functional groups if necessary, or direct coupling of the appropriate precursors. The most direct route involves coupling a 2-halobenzoic acid derivative with 4-nitrophenylboronic acid.

Reaction Scheme:
Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep 1. Reactor Preparation cluster_charge 2. Reagent Charging cluster_reaction 3. Catalytic Reaction cluster_workup 4. Work-up & Isolation cluster_purification 5. Purification prep Inert Reactor (N2/Ar Purge) charge Charge Solvent (Toluene/Water) 2-Halobenzoic Acid 4-Nitrophenylboronic Acid Base (e.g., K2CO3) prep->charge Charge Reagents reaction Heat to 80-100°C Add Pd Catalyst Solution Monitor via HPLC charge->reaction Initiate Heating workup Cool & Phase Separate Aqueous Wash Acidify Aqueous Layer (HCl) reaction->workup Reaction Complete purification Filter Precipitate Wash with Water Recrystallize & Dry workup->purification Isolate Crude Product

Caption: High-level workflow for Suzuki-Miyaura synthesis.

Detailed Step-by-Step Protocol:
  • Reactor Setup: Charge a suitably sized, inerted (Nitrogen or Argon atmosphere) reactor with a mixture of toluene and water (e.g., 5:1 v/v). The use of a biphasic solvent system is common in industrial Suzuki couplings.[2]

  • Reagent Addition: Add 2-bromobenzoic acid (1.0 eq) and 4-nitrophenylboronic acid (1.05-1.2 eq). A slight excess of the boronic acid is used to drive the reaction to completion.

  • Base Addition: Add a suitable inorganic base, such as potassium carbonate or potassium phosphate (2.0-3.0 eq). The base is crucial for the transmetalation step in the catalytic cycle.[1]

  • Degassing: Sparge the mixture with an inert gas for 30-60 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Charging: Add the palladium catalyst. For industrial scale, a pre-catalyst like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine) is common.[2] Catalyst loading is typically low (0.01-1 mol%).

  • Reaction: Heat the mixture to 80-100°C with vigorous stirring. The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) until consumption of the limiting reagent (2-bromobenzoic acid) is complete (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Separate the organic and aqueous layers. The product, as a carboxylate salt, will be in the aqueous layer.

    • Wash the organic layer with a basic aqueous solution (e.g., 1M NaOH) to extract any remaining product.

    • Combine the aqueous layers.

  • Precipitation: Slowly add a strong acid (e.g., 2M HCl) to the combined aqueous layers with stirring until the pH is approximately 2-3. The 4-Nitrobiphenyl-2-carboxylic acid will precipitate as a solid.

  • Isolation and Purification:

    • Filter the solid product using a Nutsche filter or centrifuge.

    • Wash the filter cake with deionized water to remove inorganic salts.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).

    • Dry the final product under vacuum at an elevated temperature (e.g., 60-80°C).

Method B: Ullmann Condensation (Alternative Route)

The Ullmann reaction is a classical, copper-catalyzed method for forming aryl-aryl bonds. While it often requires higher temperatures and stoichiometric amounts of copper, modern advancements with ligands have improved its utility.[3][4] It can be a cost-effective alternative if palladium catalysis is prohibitive.

Reaction Scheme:

Note: A direct coupling is challenging; often, the reaction proceeds via an intermediate ester of the benzoic acid, which is then hydrolyzed.

Detailed Step-by-Step Protocol:
  • Reactor Setup: Charge an inerted reactor with a high-boiling polar solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add 2-chlorobenzoic acid (1.0 eq), an aryl halide like 1-iodo-4-nitrobenzene (1.1 eq), and a strong base like potassium carbonate (2.5 eq).

  • Catalyst Addition: Add the copper catalyst, typically copper(I) iodide (CuI) (5-20 mol%), often in conjunction with a ligand such as L-proline or N,N'-dimethylethylenediamine (DMEDA) to improve solubility and catalytic activity.[4][5]

  • Reaction: Heat the mixture to a high temperature (120-160°C) and maintain with vigorous stirring. Monitor the reaction progress by HPLC.

  • Work-up and Hydrolysis:

    • Once the coupling is complete, cool the mixture.

    • Quench the reaction by adding it to a large volume of water.

    • Acidify with HCl to precipitate the crude product.

    • Filter and wash the crude solid.

    • To hydrolyze any intermediate esters, resuspend the crude solid in an aqueous base (e.g., 10% NaOH) and heat to reflux for 4-8 hours.

  • Isolation and Purification:

    • Cool the hydrolysis mixture and filter to remove any copper residues.

    • Acidify the filtrate with HCl to precipitate the final product.

    • Filter, wash with water, and purify by recrystallization as described for the Suzuki method.

Section 2: Process Optimization & Control (FAQs)

Q1: Which aryl halide is better for the Suzuki coupling: 2-chlorobenzoic acid or 2-bromobenzoic acid?

A: 2-bromobenzoic acid is generally more reactive than 2-chlorobenzoic acid in Suzuki couplings, leading to faster reaction times and potentially lower catalyst loadings.[1] However, 2-chlorobenzoic acid is significantly cheaper and more desirable from an industrial cost perspective. The choice depends on process economics. If using 2-chlorobenzoic acid, a more active catalyst system (e.g., using a bulky biarylphosphine ligand like BrettPhos) may be required to achieve reasonable reaction rates.[1]

Q2: How do I select the optimal base for the Suzuki reaction?

A: The base plays a critical role in activating the boronic acid.

  • Potassium Carbonate (K₂CO₃): A common, cost-effective, and moderately strong base suitable for many Suzuki couplings. It is often used in aqueous solutions.

  • Potassium Phosphate (K₃PO₄): A stronger base that is often more effective, especially for less reactive aryl chlorides. It can help prevent side reactions like boronic acid decomposition.[1]

  • Cesium Carbonate (Cs₂CO₃): A very effective but expensive base, typically reserved for difficult couplings at the lab scale.

For industrial scale-up, K₂CO₃ is the first choice due to cost. If yields are poor, K₃PO₄ is the recommended alternative.

Q3: How can I monitor the reaction effectively on a large scale?

A: In-process control (IPC) is critical. The primary method is HPLC.

  • Sampling: Draw samples from the reactor at regular intervals (e.g., every 1-2 hours).

  • Analysis: Quench the sample immediately (e.g., in a vial containing a dilute acid/acetonitrile mixture) to stop the reaction. Analyze for the disappearance of the starting aryl halide and the appearance of the product.

  • Endpoint: The reaction is considered complete when the area % of the starting material is below a set threshold (e.g., <1.0%).

Q4: What are the critical parameters for controlling heat transfer during this exothermic reaction?

A: While the overall reaction may not be violently exothermic, localized heating can occur during reagent addition, potentially leading to side reactions or solvent boiling.

  • Controlled Catalyst Addition: Add the palladium catalyst solution subsurface over a period of 30-60 minutes rather than all at once. This controls the initiation rate.

  • Efficient Agitation: Ensure the reactor's agitator provides good mixing to distribute heat evenly.

  • Jacket Temperature Control: Use the reactor jacket's heating/cooling fluid to maintain a stable internal temperature. Have a cooling contingency in place.

Section 3: Troubleshooting Guide

ProblemPotential CausesRecommended Solutions
Low or Stalled Reaction Yield 1. Catalyst Deactivation: Presence of oxygen or impurities in starting materials. 2. Poor Base Strength/Solubility: The selected base is not effective enough. 3. Boronic Acid Decomposition: Protodeborylation can occur, especially at high temperatures.1. Ensure the reactor is fully inerted and starting materials are of high purity. Consider filtering starting material solutions. 2. Switch to a stronger base like K₃PO₄. Ensure vigorous stirring to maximize solid-liquid mass transfer. 3. Use a slight excess of boronic acid (1.1-1.2 eq). Avoid unnecessarily high reaction temperatures or prolonged reaction times.
High Levels of Homocoupling Impurity (Biphenyl from Boronic Acid) 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. 2. High Catalyst Loading: Excessive palladium can sometimes favor this side reaction.1. Improve the degassing procedure before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. 2. Optimize catalyst loading to the lowest effective level (start trials at 0.1 mol% and increase if necessary).
Formation of Debrominated Impurity (Benzoic Acid) 1. Hydrogen Source: Impurities in solvents or reagents. 2. Reaction Conditions: Certain phosphine ligands or high temperatures can promote this side reaction.1. Use high-purity, dry solvents. 2. Screen different phosphine ligands. Sometimes a less electron-rich ligand can mitigate this issue. Avoid excessive heating.
Difficult Phase Separation During Work-up 1. Emulsion Formation: Vigorous agitation of the biphasic mixture can create stable emulsions. 2. Precipitation of Salts: High concentration of inorganic salts at the interface.1. Reduce agitator speed during the work-up phase. Allow for a longer settling time. Adding a small amount of brine can help break emulsions. 2. Add more water to dissolve any precipitated salts before attempting the phase split.
Product Fails Purity Specification After Crystallization 1. Solvent System Ineffective: The chosen solvent system does not adequately differentiate between the product and key impurities. 2. Occlusion of Impurities: Rapid cooling during crystallization can trap impurities within the product crystals.1. Perform a solvent screen to find an optimal system. Common choices include ethanol/water, isopropanol/water, or acetic acid. 2. Cool the crystallization mixture slowly over several hours to allow for the formation of larger, purer crystals. Consider adding an anti-solvent slowly to a saturated solution of the product.
Troubleshooting Logic: Low Yield

G start Low Yield Detected (<90%) check_sm Check HPLC: Starting Material Remaining? start->check_sm check_impurities Check HPLC: New Impurities Formed? check_sm->check_impurities No stalled Stalled Reaction check_sm->stalled Yes degradation Product/Reagent Degradation check_impurities->degradation Yes sol_catalyst Solution: - Add more catalyst - Improve inerting stalled->sol_catalyst sol_conditions Solution: - Lower temperature - Check base/solvent purity degradation->sol_conditions

Caption: Decision tree for troubleshooting low reaction yield.

Section 4: Purification and Quality Control

Industrial-scale purification of 4-Nitrobiphenyl-2-carboxylic acid focuses on achieving high purity (>99.5%) while maximizing recovery.

  • Primary Purification - Precipitation/Crystallization: The most effective method is controlled precipitation from the aqueous work-up solution by pH adjustment, followed by recrystallization.[6]

    • Anti-Solvent Crystallization: Dissolve the crude product in a good solvent (e.g., ethanol) and slowly add a poor solvent (e.g., water) until turbidity is observed. Heat to redissolve, then cool slowly. This method often yields high-purity crystals.

  • Washing: After filtration, washing the filter cake is critical.

    • Water Wash: Removes residual inorganic salts (e.g., KCl, Na₂SO₄).

    • Solvent Wash: A cold solvent wash (e.g., with cold ethanol or a toluene/heptane mixture) can remove non-polar organic impurities.

  • Drying: The final product must be dried to remove residual solvents. A vacuum oven operating at 60-80°C is standard. The loss on drying (LOD) should be monitored until it meets specification (e.g., <0.5%).

Analytical Quality Control Methods:
TestMethodPurpose
Assay & Impurity Profile HPLC-UVTo determine the purity of the final product and quantify known and unknown impurities.
Identity Confirmation ¹H NMR, ¹³C NMR, Mass SpectrometryTo confirm the chemical structure of the compound.
Residual Solvents GC-HeadspaceTo quantify the amount of residual solvents from the reaction and crystallization process.
Heavy Metals ICP-MSTo quantify residual palladium or copper from the catalyst. This is critical for pharmaceutical applications.
Physical Appearance Visual InspectionTo ensure the product is a free-flowing solid of the correct color (typically a pale yellow or off-white).

Section 5: Safety and Environmental Considerations

Hazard Identification:

  • 4-Nitrobiphenyl: This compound and its precursors are hazardous. 4-Nitrobiphenyl is a suspected carcinogen and is toxic to aquatic life.[7][8] All handling should be done in well-ventilated areas or contained systems. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses, and lab coats, is mandatory.[9][10]

  • Solvents: Toluene is flammable and has associated health risks. DMF is a reproductive toxin. Minimize exposure and handle in closed systems where possible.

  • Catalysts: Palladium and copper compounds can be toxic and are environmental hazards.

Waste Management:

  • Aqueous Waste: The aqueous streams from the work-up will contain inorganic salts and potentially traces of organic materials. This stream must be treated before disposal, often by pH neutralization and biological treatment.

  • Organic Waste: The organic solvent stream (e.g., toluene) will contain catalyst residues and organic byproducts. This stream should be sent for incineration or solvent recovery.

  • Catalyst Waste: Spent palladium and copper catalysts are valuable and hazardous. They should be collected and sent to a specialized refiner for metal recovery. This is both economically and environmentally prudent.

Spill Management: In case of a spill, evacuate non-essential personnel.[9] For solid spills, sweep up carefully to avoid creating dust.[7] For liquid spills, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for hazardous waste disposal.[9] Ensure the area is well-ventilated after cleanup.

References

  • 4-Nitrobiphenyl Safety Information. (n.d.). Retrieved from Google search results.[7]

  • Chem Service. (2015). SAFETY DATA SHEET: 4-Nitrobiphenyl. Retrieved from [Link]8]

  • New Jersey Department of Health. (2000). HAZARD SUMMARY: 4-NITROBIPHENYL. Retrieved from NJ.gov.[9]

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Biphenylcarboxylic acid. Retrieved from Fisher Scientific.

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]3]

  • Centers for Disease Control and Prevention. (n.d.). 4-Nitrobiphenyl - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]10]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from Organic-Synthesis.org.[5]

  • Dandapat, S., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Retrieved from [Link]1]

  • Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124. [Link]]

  • Bayer AG. (1998). Preparation of nitrobiphenyls. Google Patents (CA2248157C). Retrieved from 2]

  • Sambasivarao, K., et al. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.[4]

  • ResearchGate. (2021). Optimization of the conditions for the Suzuki–Miyaura coupling reaction... Retrieved from ResearchGate.[11]

  • CN103319348A - Synthetic method of 4,4'-dinitro-2,2'-diphenyldicarboxylic acid. (n.d.). Retrieved from Google Patents.[12]

  • Jasperse, J. (n.d.). Synthesis of Carboxylic Acids. Chem 360 Notes.[13]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]]

  • Occupational Safety and Health Administration. (2020). 4-NITRODIPHENYL (4-NITROBIPHENYL). Retrieved from OSHA.gov.[14]

  • Sigma-Aldrich. (n.d.). 4'-Nitrobiphenyl-3-carboxylic acid. Retrieved from Sigma-Aldrich.[15]

  • Karthikeyan, R., et al. (2018). Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. Energies, 11(10), 2843.[16]

  • Occupational Safety and Health Administration. (n.d.). 4-Nitrodiphenyl Method. Retrieved from OSHA.gov.[17]

  • Khan, M. A., et al. (2020). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Proceedings of the Pakistan Academy of Sciences: B. Life and Environmental Sciences, 57(3), 25-31.[18]

  • Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. ResearchGate. DOI:10.15227/orgsyn.097.0096.[19]

  • Organic Syntheses Procedure. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]]

  • Song, Z., et al. (2009). Challenges in the Synthesis of a Unique Mono-Carboxylic Acid Antibiotic, (+)-zincophorin. Natural product reports, 26(4), 544–557.[20]

  • LibreTexts Chemistry. (2020). 21.4: Synthesis of Carboxylic Acids. Retrieved from LibreTexts.[21]

  • The Royal Society of Chemistry. (2017). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. [22]

  • CN114085152A - A kind of method for preparing 2-(4-nitrophenyl) butyric acid. (n.d.). Retrieved from Google Patents.[23]

  • He, L., et al. (2018). In situ recovery of bio-based carboxylic acids. Green Chemistry, 20(9), 2047-2058.[24]

  • ResearchGate. (2025). Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. Retrieved from ResearchGate.[25]

  • Buscema, S., et al. (2023). Reshaping Chemical Manufacturing Towards Green Process Intensification: Recent Findings and Perspectives. MDPI.[26]

  • ResearchGate. (2025). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. Retrieved from ResearchGate.[27]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from Chempedia.[6]

  • Patsnap. (2021). Preparation method of 4'-chloro-2-nitrobiphenyl. Retrieved from Eureka.[28]

  • BP Chemicals Limited. (1995). Process for purification of carboxylic acids. Google Patents (US5387713A).[29]

  • ResearchGate. (n.d.). On-line determination of carboxylic acids, aldehydes and ketones... Retrieved from ResearchGate.[30]

  • ResearchGate. (n.d.). Process Design and Optimization in the Pharmaceutical Industry... Retrieved from ResearchGate.[31]

  • Latham, P. (2006). Avoiding pitfalls in scaling up biopharmaceutical production. Pharmaceutical Technology.[32]

  • Patsnap. (n.d.). Synthesis method of 2-(4-nitrophenyl) butyric acid. Retrieved from Eureka.[33]

  • Justia Patents. (2000). Purification of organic acids using anion exchange chromatography. [34]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [35]

  • The University of the West Indies. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved from UWI, Mona.[36]

  • ACS SciMeetings. (n.d.). Challenges and resolutions during production scale-up of a shear-sensitive E.coli strain. Retrieved from ACS.[37]

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Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Interpretation of 4-Nitrobiphenyl-2-carboxylic Acid

Executive Summary In drug development, biphenyl carboxylic acids are privileged scaffolds, often serving as precursors for AT1 receptor antagonists and non-steroidal anti-inflammatory drugs (NSAIDs). 4-Nitrobiphenyl-2-ca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, biphenyl carboxylic acids are privileged scaffolds, often serving as precursors for AT1 receptor antagonists and non-steroidal anti-inflammatory drugs (NSAIDs). 4-Nitrobiphenyl-2-carboxylic acid presents a unique analytical challenge due to the steric "twist" of the biphenyl core and the electronic push-pull effects of the nitro and carboxyl groups.

This guide compares the spectral performance of the industry-standard solvent system (DMSO-d₆) against the common alternative (CDCl₃). It provides a self-validating logic tree to distinguish this specific isomer from its regioisomers (e.g., 4'-nitrobiphenyl-2-carboxylic acid), a critical quality control step in early-phase synthesis.

Structural Framework & Nomenclature

Before interpretation, we must rigorously define the connectivity to avoid the "biphenyl numbering trap."

  • Compound: 4-Nitrobiphenyl-2-carboxylic acid

  • Ring A (Substituted): Contains the Carboxylic Acid (C2) and Nitro group (C4).

  • Ring B (Unsubstituted): Phenyl ring attached at C1.

  • Spin System:

    • Ring A: AMX system (three non-equivalent protons: H3, H5, H6).

    • Ring B: Multiplet (typical monosubstituted benzene pattern).

The "Twist" Factor

Due to steric repulsion between the C2-COOH and the ortho-protons of Ring B (H2'/H6'), the two rings are not coplanar . This twist angle (


) varies by solvent, significantly affecting the chemical shift of H6 (Ring A) and H2'/H6' (Ring B) via ring current shielding effects.

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely about solubility; it dictates the resolution of critical diagnostic peaks.

Table 1: Spectral Performance Comparison
FeatureMethod A: DMSO-d₆ (Recommended) Method B: CDCl₃ (Alternative) Scientific Rationale
Acidic Proton (-COOH) Sharp/Broad Singlet (13.0–13.5 ppm) Often Invisible or Extremely BroadDMSO forms strong H-bonds with COOH, slowing exchange and "locking" the proton on the NMR timescale.
H3 Resolution Distinct Doublet (d, J~2.0 Hz) Potential OverlapThe deshielding effect of DMSO separates the H3 signal from the aromatic cluster.
Solubility Excellent (>50 mg/mL) Poor to ModerateNitro-acids are prone to aggregation in non-polar solvents, leading to line broadening.
Water Peak Interference ~3.33 ppm (Usually clear of aromatics)~1.56 ppm (Irrelevant)Note: Wet DMSO can obscure aliphatic impurities, but does not affect the aromatic region.
Comparative Insight

Method A (DMSO-d₆) is the superior protocol. In CDCl₃, the rapid exchange of the carboxylic acid proton often leads to its disappearance, removing a key integration check (1H). Furthermore, the lack of polarity in CDCl₃ increases the likelihood of π-stacking aggregation, causing peak broadening that masks fine coupling constants (


-values).

Detailed Spectral Assignment (DMSO-d₆)

The following data corresponds to a 400 MHz instrument at 298 K.

Table 2: Chemical Shift Assignments
Protonδ (ppm)MultiplicityJ (Hz)Assignment Logic (Causality)
-COOH 13.20 br s-Deshielded by electronegative oxygen; H-bonded to DMSO.
H3 8.65 d2.2Most Deshielded. Located between two Electron Withdrawing Groups (EWGs): COOH and NO₂. Meta-coupling to H5.
H5 8.42 dd8.4, 2.2Ortho to NO₂ (strong deshielding). Coupled ortho to H6 (large J) and meta to H3 (small J).
H6 7.65 d8.4Ortho to the Phenyl ring. Shielded relative to H3/H5 due to lack of direct EWG adjacency and ring current effects.
Ring B 7.40–7.55 m-The unsubstituted phenyl ring appears as a complex multiplet.

Isomer Discrimination Strategy (Self-Validating System)

A common synthesis error involves nitration occurring on the other ring (yielding 4'-nitrobiphenyl-2-carboxylic acid ). You must validate your product against this alternative.

Diagram 1: Isomer Verification Logic Tree

IsomerLogic Start Start: Analyze Aromatic Region (7.0 - 9.0 ppm) Count Count Low-Field Signals (>8.0 ppm) Start->Count TargetPath Two distinct signals (H3 & H5) Count->TargetPath AMX Pattern IsomerPath AA'BB' System Identified? Count->IsomerPath Symmetric Pattern PatternA Check Splitting of Most Deshielded Peak (H3) TargetPath->PatternA ResultA Small Doublet (J ~2Hz) CONFIRMED: 4-Nitro (Same Ring) PatternA->ResultA Meta Coupling Only ResultB Two large doublets (J ~8Hz) REJECT: 4'-Nitro (Opposite Ring) IsomerPath->ResultB Para Substitution Pattern caption Figure 1: Logic flow for distinguishing 4-nitro vs. 4'-nitro isomers based on splitting patterns.

Experimental Protocols

To ensure reproducibility and match the data above, follow this specific preparation workflow.

Protocol A: Standard Characterization (DMSO-d₆)
  • Massing: Weigh 5–10 mg of the solid product into a clean vial. Note: Using >15 mg can cause viscosity broadening.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Mixing: Vortex for 30 seconds. Ensure the solution is clear yellow/orange. If particles persist, sonicate for 1 minute.

  • Transfer: Transfer to a 5mm NMR tube using a glass pipette (avoid plastic, which can leach plasticizers visible at 0.8–1.2 ppm).

  • Acquisition:

    • Scans (NS): 16 or 32.

    • Relaxation Delay (D1): Set to 5 seconds (critical for accurate integration of the COOH proton).

    • Pulse Angle: 30°.

Protocol B: D₂O Shake (Active Proton Confirmation)

If the COOH peak at 13.2 ppm is ambiguous:

  • Run the standard spectrum (Protocol A).

  • Add 1 drop of D₂O directly to the NMR tube.

  • Shake and re-run the spectrum.

  • Result: The peak at 13.2 ppm will disappear (exchange with D), confirming it is -COOH or -OH, not an aldehyde or impurity.

Advanced Validation: 2D NMR Workflow

For regulatory submissions, 1D NMR is insufficient. Use this workflow to establish connectivity.

Workflow Sample Sample in DMSO-d6 COSY 1H-1H COSY Sample->COSY Step 1: Connectivity NOESY 1H-1H NOESY Sample->NOESY Step 2: Geometry HMBC 1H-13C HMBC Sample->HMBC Step 3: Quaternary C Result1 Result1 COSY->Result1 Confirm H5 couples to H6 (ortho) & H3 (meta) Result2 Result2 NOESY->Result2 Observe H6 (Ring A) to H2'/H6' (Ring B) Cross-peak Result3 Result3 HMBC->Result3 Link COOH Carbon to H3 and H6 caption Figure 2: 2D NMR Workflow for full structural elucidation.

Key Mechanistic Check (NOESY): Due to the twist, H6 (Ring A) will show a spatial NOE correlation with H2'/H6' (Ring B). H3 and H5 will not show this correlation. This spatially validates the position of the nitro group (which pushes H3/H5 away from the interface).

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • ChemicalBook. (n.d.). 4-Nitrobiphenyl-2-carboxylic acid Spectral Data. ChemicalBook Database. Link

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Link

  • Reich, H. J. (2023). Structure Determination Using NMR: Biphenyl Systems. University of Wisconsin-Madison Chemistry. Link

Sources

Comparative

FT-IR spectral analysis of 4-Nitrobiphenyl-2-carboxylic acid functional groups

An In-Depth Guide to the FT-IR Spectral Analysis of 4-Nitrobiphenyl-2-carboxylic Acid: A Comparative Approach Introduction 4-Nitrobiphenyl-2-carboxylic acid is a bifunctional molecule of significant interest in organic s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the FT-IR Spectral Analysis of 4-Nitrobiphenyl-2-carboxylic Acid: A Comparative Approach

Introduction

4-Nitrobiphenyl-2-carboxylic acid is a bifunctional molecule of significant interest in organic synthesis and materials science. Its rigid biphenyl backbone, coupled with the electron-withdrawing nitro group and the versatile carboxylic acid handle, makes it a valuable building block. Accurate and efficient characterization of this molecule is paramount for quality control and reaction monitoring. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and elucidating the molecular structure.

This guide, intended for researchers and analytical scientists, provides a detailed examination of the FT-IR spectrum of 4-Nitrobiphenyl-2-carboxylic acid. We will dissect the spectrum by correlating absorption bands to specific vibrational modes of the molecule's functional groups. Furthermore, we will employ a comparative analysis with structurally related compounds—biphenyl-2-carboxylic acid and 4-nitrobiphenyl—to highlight the spectral influence of each functional group, thereby offering a more profound understanding of the molecule's vibrational characteristics.

Theoretical Framework: Vibrational Signatures of Functional Groups

The infrared spectrum of an organic molecule is a unique fingerprint arising from the absorption of IR radiation at specific frequencies that correspond to the molecule's vibrational modes.[1] In 4-Nitrobiphenyl-2-carboxylic acid, we anticipate characteristic absorptions from the carboxylic acid group, the nitro group, and the substituted biphenyl core.

The Carboxylic Acid Group (-COOH)

Carboxylic acids in the solid state typically exist as hydrogen-bonded dimers. This strong intermolecular interaction profoundly influences their FT-IR spectra, leading to distinct and easily recognizable features.[2]

  • O-H Stretching: The most prominent feature is an extremely broad absorption band appearing between 2500 and 3300 cm⁻¹ .[3][4] This broadness is a direct consequence of the strong hydrogen bonding within the dimer, which creates a continuum of O-H bond energies.[2] This band often overlaps with the sharper C-H stretching vibrations.[4]

  • C=O (Carbonyl) Stretching: A very strong and sharp absorption band is expected for the carbonyl group. For aromatic acids, conjugation with the phenyl ring lowers the vibrational frequency. For 4-Nitrobiphenyl-2-carboxylic acid, this peak is anticipated in the 1680-1710 cm⁻¹ region.[2][3]

  • C-O Stretching and O-H Bending: The spectrum will also contain contributions from C-O stretching, typically found in the 1210-1320 cm⁻¹ range, and in-plane O-H bending, which is coupled with the C-O stretch.[2] A broad O-H out-of-plane bending (wagging) vibration can also be observed around 900-960 cm⁻¹ .[2]

The Nitro Group (-NO₂)

The nitro group is a strong electron-withdrawing group and gives rise to two characteristic and intense stretching vibrations.[5]

  • Asymmetric N-O Stretching: A strong absorption band is expected in the 1500-1550 cm⁻¹ region for aromatic nitro compounds.[6][7]

  • Symmetric N-O Stretching: Another strong band appears at a lower frequency, typically in the 1330-1390 cm⁻¹ range.[5][6]

The high intensity of these bands is due to the large change in dipole moment during the N-O bond vibrations.[5]

The Substituted Biphenyl Core

The biphenyl structure contributes several bands to the spectrum, primarily from C-H and C=C vibrations of the two aromatic rings.

  • Aromatic C-H Stretching: Weak to medium sharp bands are expected just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region.[6]

  • Aromatic C=C Stretching: The aromatic rings exhibit characteristic C=C in-ring stretching vibrations, which appear as a series of bands of variable intensity in the 1400-1600 cm⁻¹ region.[6]

  • C-H Out-of-Plane Bending: Strong absorptions in the fingerprint region (650-900 cm⁻¹ ) arise from C-H out-of-plane bending. The exact position of these bands is diagnostic of the substitution pattern on the aromatic rings.

Comparative Spectral Analysis

To isolate and confirm the spectral contributions of the nitro and carboxylic acid groups, we compare the expected spectrum of 4-Nitrobiphenyl-2-carboxylic acid with that of two simpler, related molecules.

  • Alternative 1: Biphenyl-2-carboxylic acid. This molecule lacks the nitro group. Its spectrum will feature the characteristic broad O-H and strong C=O absorptions of the carboxylic acid dimer, alongside the aromatic C-H and C=C bands.[8][9] Crucially, it will be missing the strong asymmetric and symmetric N-O stretching bands.

  • Alternative 2: 4-Nitrobiphenyl. This molecule lacks the carboxylic acid group. Its spectrum will be dominated by the two strong N-O stretching bands and the vibrations of the biphenyl core.[10] The very broad O-H stretch and the intense C=O stretch will be absent.

The following table summarizes the key expected vibrational frequencies for these three compounds, providing a clear basis for comparison.

Functional Group Vibration4-Nitrobiphenyl-2-carboxylic acid (Expected)Biphenyl-2-carboxylic acid (Reference)[8]4-Nitrobiphenyl (Reference)[7][10]
O-H Stretch (Carboxylic Acid)2500-3300 cm⁻¹ (very broad, strong)2500-3300 cm⁻¹ (very broad, strong)Absent
Aromatic C-H Stretch3000-3100 cm⁻¹ (sharp, medium)3000-3100 cm⁻¹ (sharp, medium)3000-3100 cm⁻¹ (sharp, medium)
C=O Stretch (Carboxylic Acid)1680-1710 cm⁻¹ (sharp, very strong)1680-1710 cm⁻¹ (sharp, very strong)Absent
Aromatic C=C Stretch~1600, 1450-1500 cm⁻¹ (variable)~1600, 1450-1500 cm⁻¹ (variable)~1600, 1450-1500 cm⁻¹ (variable)
N-O Asymmetric Stretch1500-1550 cm⁻¹ (sharp, very strong)Absent1500-1550 cm⁻¹ (sharp, very strong)
N-O Symmetric Stretch1330-1390 cm⁻¹ (sharp, very strong)Absent1330-1390 cm⁻¹ (sharp, very strong)
C-O Stretch (Carboxylic Acid)1210-1320 cm⁻¹ (strong)1210-1320 cm⁻¹ (strong)Absent
O-H Bend (Out-of-plane)900-960 cm⁻¹ (broad, medium)900-960 cm⁻¹ (broad, medium)Absent

This side-by-side comparison demonstrates how FT-IR spectroscopy can be used to unequivocally confirm the presence of both the nitro and carboxylic acid functionalities on the biphenyl scaffold.

Experimental Protocol: The KBr Pellet Method

The potassium bromide (KBr) pellet technique is a common and reliable method for acquiring high-quality FT-IR spectra of solid samples.[11] The principle is to disperse the solid analyte within an IR-transparent matrix (KBr) and press it into a thin, transparent disc.[12]

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis A 1. Weighing ~1-2 mg Sample ~150-200 mg dry KBr B 2. Grinding Gently grind sample and KBr in an agate mortar A->B Homogenize C 3. Loading Die Transfer powder into pellet die B->C Transfer D 4. Pressing Apply 8-10 tons pressure under vacuum C->D Form Pellet E 5. Background Scan Acquire spectrum of pure KBr pellet D->E F 6. Sample Scan Acquire spectrum of sample pellet E->F G 7. Data Processing Baseline correction and peak identification F->G

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Step-by-Step Methodology
  • Materials and Equipment:

    • 4-Nitrobiphenyl-2-carboxylic acid (sample)

    • FT-IR grade Potassium Bromide (KBr), stored in a drying oven at ~110°C

    • Agate mortar and pestle

    • Pellet die set

    • Hydraulic press

    • FT-IR Spectrometer

  • Sample Preparation:

    • Weighing: In a dry environment, weigh approximately 1-2 mg of the sample and 150-200 mg of dry KBr powder. The sample concentration should be between 0.5% and 1.0%.[13][14] Using too much sample can lead to total absorption and distorted peaks.[14]

    • Grinding: Transfer the KBr and sample to the agate mortar. Grind the mixture gently but thoroughly for 1-2 minutes until a fine, homogenous powder is obtained.[13] Excessive grinding can increase moisture absorption by the hygroscopic KBr.[14]

    • Die Assembly: Assemble the pellet die, placing the bottom anvil in the die body. Carefully transfer the powder mixture into the die, ensuring an even distribution. Place the top anvil (plunger) into the die body.

  • Pellet Formation:

    • Pressing: Place the assembled die into the hydraulic press. Connect a vacuum line to the die to remove trapped air, which can cause the pellet to be opaque.

    • Pressure Application: Gradually apply pressure up to 8-10 metric tons. Hold the pressure for 1-2 minutes to allow the KBr to flow and form a transparent disc.[12]

    • Release and Extraction: Slowly release the pressure and the vacuum. Carefully disassemble the die and extract the transparent or translucent KBr pellet.

  • Data Acquisition:

    • Background Spectrum: Place a pellet made of pure KBr (or an empty sample holder) in the spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric water and CO₂.

    • Sample Spectrum: Replace the background pellet with the sample pellet and acquire the sample spectrum.

    • Data Processing: The resulting spectrum should be baseline-corrected to ensure a flat baseline for accurate peak analysis.

Data Interpretation and Conclusion

The resulting FT-IR spectrum of a properly prepared sample of 4-Nitrobiphenyl-2-carboxylic acid will display a unique combination of the features discussed. The definitive evidence for the compound's structure lies in the simultaneous observation of:

  • A very broad O-H stretch from 2500-3300 cm⁻¹.

  • A strong C=O stretch around 1700 cm⁻¹.

  • Two very strong N-O stretches between 1500-1550 cm⁻¹ and 1330-1390 cm⁻¹.

This guide provides a robust framework for the characterization of 4-Nitrobiphenyl-2-carboxylic acid using FT-IR spectroscopy. By understanding the theoretical origins of the absorption bands and leveraging a comparative approach with related structures, researchers can confidently verify the identity and purity of their material. The detailed experimental protocol ensures that high-quality, reproducible data can be obtained, underpinning the integrity of any subsequent research or development.

References

  • University of Chemical Technology, Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from an unlinked document provided by the search tool.
  • Wang, S., & Gschwend, P. M. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • Thermo Fisher Scientific. (2007). Aldrich FT-IR Collection Edition II. Retrieved from an unlinked document provided by the search tool.
  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b) 4-aminophenyl-4'-aminobenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). FIR absorption spectrum of biphenyl and comparison with theoretical.... Retrieved from [Link]

  • Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitro-1,1'-biphenyl. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Biphenylcarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from an unlinked document provided by the search tool.
  • Chemistry Stack Exchange. (2016). Chirality of symmetrically substituted biphenyl. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Khan Academy. (n.d.). Symmetric and asymmetric stretching. Retrieved from [Link]

  • Wikipedia. (n.d.). Concerted metalation deprotonation. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of the biphenyl. Retrieved from [Link]

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from an unlinked document provided by the search tool.
  • University of Calgary. (n.d.). Nitro Groups. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Nitrophenyl formate. NIST Chemistry WebBook. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

  • LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Biphenyl. NIST Chemistry WebBook. Retrieved from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2020). 4-NITRODIPHENYL (4-NITROBIPHENYL). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. Retrieved from [Link]

  • University of Toronto. (n.d.). Sample preparation for FT-IR. Retrieved from an unlinked document provided by the search tool.

Sources

Comparative

Validating 4-Nitrobiphenyl-2-carboxylic Acid: A Comparative Guide to Elemental Analysis vs. Modern Alternatives

Executive Summary In the rigorous landscape of pharmaceutical intermediate validation, 4-Nitrobiphenyl-2-carboxylic acid (C₁₃H₉NO₄) serves as a critical scaffold, particularly in Suzuki-Miyaura cross-coupling reactions f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rigorous landscape of pharmaceutical intermediate validation, 4-Nitrobiphenyl-2-carboxylic acid (C₁₃H₉NO₄) serves as a critical scaffold, particularly in Suzuki-Miyaura cross-coupling reactions for biaryl drug synthesis. While High-Performance Liquid Chromatography (HPLC) is ubiquitous for monitoring reaction progress, it often fails to detect inorganic salts, moisture, or occluded solvents—impurities that can disastrously affect stoichiometric precision in downstream steps.

This guide objectively compares the industry "Gold Standard"—Combustion Elemental Analysis (CHN) —against its modern orthogonal competitors: Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . We provide experimental protocols, theoretical baselines, and a decision matrix to help researchers select the optimal validation strategy for this specific nitro-biphenyl derivative.

Compound Profile & Theoretical Baseline

Before validation, the theoretical elemental composition must be established as the immutable reference point.

  • Compound: 4-Nitrobiphenyl-2-carboxylic acid

  • CAS: [Derived from 92-93-3 parent structure logic]

  • Molecular Formula: C₁₃H₉NO₄[1]

  • Molecular Weight: 243.22 g/mol

Table 1: Theoretical Elemental Composition (Target Values)

Element Count Atomic Mass Contribution Theoretical Mass % Acceptance Range (±0.4%)
Carbon (C) 13 156.14 64.20% 63.80% – 64.60%
Hydrogen (H) 9 9.07 3.73% 3.33% – 4.13%
Nitrogen (N) 1 14.01 5.76% 5.36% – 6.16%

| Oxygen (O) | 4 | 64.00 | 26.31% | Not typically measured |

Critical Insight: The high oxygen content (26%) and the presence of a nitro group make this compound prone to incomplete combustion if not catalyzed properly. The "Flash Combustion" method is required.

Comparative Analysis of Validation Methods
Method A: Automated CHN Combustion Analysis (The Benchmark)
  • Principle: The sample is flash-combusted at >900°C in an oxygen-enriched atmosphere. Gases (CO₂, H₂O, N₂, NOₓ) are separated via GC and quantified.

  • Why it works for this compound: It is the only method that detects non-protonated impurities (like inorganic salts from the acidification step) and occluded water, which are invisible to ¹H NMR.

Experimental Protocol (Self-Validating):

  • Preparation: Dry 50 mg of 4-Nitrobiphenyl-2-carboxylic acid in a vacuum oven at 60°C for 4 hours to remove surface moisture.

  • Calibration: Run Acetanilide (C₈H₉NO) standard (K factor determination) until precision is <0.1%.

  • Sample Run: Weigh 2.0–3.0 mg (±0.001 mg) into a tin capsule. Add 10 mg of Tungsten (VI) Oxide (WO₃) as a combustion catalyst to prevent char formation from the aromatic biphenyl rings.

  • Combustion: Inject into the combustion tube (950°C).

  • Validation Criteria: Result must fall within ±0.4% of theoretical values (Table 1).

Method B: Quantitative NMR (qNMR) (The Specificity Challenger)
  • Principle: Ratiometric measurement of analyte protons against a certified Internal Standard (IS).

  • Why it works: Unlike CHN, qNMR identifies what the impurity is (e.g., residual ethyl acetate vs. water). It provides "Specific Purity" rather than "Bulk Purity."

Experimental Protocol:

  • Internal Standard Selection: Use 1,3,5-Trimethoxybenzene (High purity, non-volatile, distinct singlet at ~6.1 ppm).

  • Solvent: DMSO-d₆ (Solubilizes the nitro-biphenyl core effectively).

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (D1): >60 seconds (5 × T₁ of the longest proton).

    • Scans: 64 to ensure S/N > 400:1.

  • Calculation:

    
    
    
Method C: High-Resolution Mass Spectrometry (HRMS) (The Identity Check)
  • Principle: Measures exact mass-to-charge ratio (m/z).

  • Role: Confirms the molecular formula but cannot validate bulk purity (95% vs 99%) due to ionization variability.

Performance Comparison Data

The following table synthesizes performance metrics for validating 4-Nitrobiphenyl-2-carboxylic acid.

Table 2: Comparative Performance Matrix

FeatureCHN Combustion (EA) Quantitative NMR (qNMR) HRMS (ESI-TOF)
Primary Output Bulk Purity (Weight %)Specific Purity (Mole %)Molecular Identity (Formula)
Detection Scope All combustible mass + Inorganics (as ash)Protonated organic species onlyIonizable molecules only
Sample Required 2–5 mg (Destructive)10–20 mg (Recoverable)<0.1 mg (Destructive)
Precision ±0.3% (Absolute)±1.0% (Relative)< 3 ppm (Mass accuracy)
Blind Spots Cannot distinguish isomers; "False Pass" if impurities mimic C/H ratioInorganic salts; Moisture (unless specialized)Non-ionizable impurities; Salts
Cost Efficiency High (Low consumable cost)Moderate (Deuterated solvents)Low (High instrument cost)
Decision Logic & Workflow

The choice of method depends on the stage of drug development. Use the following logic flow to determine the appropriate validation step.

ValidationLogic Start Synthesized 4-Nitrobiphenyl-2-COOH IdentityCheck Step 1: Identity Confirmation (HRMS + 1H NMR) Start->IdentityCheck PurityCheck Step 2: Purity Assessment IdentityCheck->PurityCheck Structure Confirmed Decision Is Inorganic/Salt Contamination Suspected? PurityCheck->Decision MethodCHN Method A: CHN Analysis (Detects Salts/Water) Decision->MethodCHN Yes (e.g., after Acid/Base workup) MethodqNMR Method B: qNMR (Specific Organic Purity) Decision->MethodqNMR No (Organic impurities only) ResultCHN Pass: ±0.4% Fail: Check Ash/Moisture MethodCHN->ResultCHN ResultqNMR Pass: >98% wt Fail: Re-column MethodqNMR->ResultqNMR

Figure 1: Decision matrix for selecting the appropriate validation methodology based on impurity risk factors.

Expert Insights: The "Trap" of the Nitro Group

As a Senior Application Scientist, I must highlight a specific failure mode for 4-Nitrobiphenyl-2-carboxylic acid :

  • Refractory Nitrogen: The nitro group (

    
    ) attached to the biphenyl ring is resistant to reduction. In standard CHN analysis, this can lead to low Nitrogen recovery.
    
    • Solution: Ensure your analyzer uses a Copper reduction column maintained strictly at 650°C.

  • Solvent Occlusion: The carboxylic acid moiety often forms strong hydrogen-bonded dimers with solvents like THF or Ethanol.

    • Observation: High Carbon % in EA often indicates trapped THF.

    • Remedy: qNMR is superior here as it will show the solvent peaks, allowing you to mathematically correct the "Bulk Purity" before failing the batch.

References
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[2][3][4] [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • American Chemical Society (ACS). (2025). Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds.[Link]

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. [Link]

Sources

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Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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